molecular formula C9H12N3Na4O15P3 B11929701 NHC-triphosphate tetrasodium

NHC-triphosphate tetrasodium

Cat. No.: B11929701
M. Wt: 587.08 g/mol
InChI Key: MZUXVWZCCIODQX-ODQFIEKDSA-J
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Description

NHC-triphosphate tetrasodium is a useful research compound. Its molecular formula is C9H12N3Na4O15P3 and its molecular weight is 587.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N3Na4O15P3

Molecular Weight

587.08 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O15P3.4Na/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

MZUXVWZCCIODQX-ODQFIEKDSA-J

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NHC-Triphosphate Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NHC-triphosphate (NHC-TP), the active form of the antiviral prodrug molnupiravir, represents a significant advancement in the fight against RNA viruses. Its unique mechanism of action, centered on "viral error catastrophe," distinguishes it from many other nucleoside analog inhibitors. This technical guide provides a comprehensive overview of the core mechanism of NHC-TP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and clinical application.

Core Mechanism of Action: Viral Error Catastrophe

The primary antiviral activity of NHC-TP is not direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) through chain termination, but rather the induction of an unsustainable number of mutations in the viral genome.[1] This process, termed "viral error catastrophe," ultimately leads to the production of non-viable viral progeny.[1]

The mechanism can be broken down into the following key steps:

  • Cellular Uptake and Activation: The journey begins with the oral administration of the prodrug, which is rapidly metabolized to N-hydroxycytidine (NHC) in the plasma.[2][3] NHC is then taken up by host cells and undergoes phosphorylation by host kinases to its active triphosphate form, NHC-TP.[2][3][4]

  • Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[2][5]

  • Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.[2][6]

  • Tautomerization and Ambiguous Base Pairing: The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms.[7][8] One form mimics cytidine and pairs with guanosine (G), while the other mimics uridine and pairs with adenosine (A).[7][8] This dual-coding potential introduces ambiguity during RNA replication.

  • Induction of Mutations: When the viral RNA containing NHC-MP is used as a template for subsequent rounds of replication, the RdRp misinterprets the NHC-MP and incorporates either an 'A' or a 'G' opposite it.[5] This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[9]

  • Lethal Mutagenesis: The accumulation of these mutations surpasses the virus's ability to maintain genomic integrity, resulting in the production of non-functional proteins and, ultimately, non-infectious viral particles.[1][10]

Signaling Pathway and Activation

The conversion of the parent prodrug to the active NHC-TP is a critical prerequisite for its antiviral activity. The following diagram illustrates this intracellular activation pathway.

Activation_Pathway cluster_0 Extracellular cluster_1 Intracellular Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases Plasma Plasma Host_Cell Host Cell

Caption: Intracellular activation of Molnupiravir to NHC-triphosphate.

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

The following diagram illustrates the mechanism of NHC-TP at the heart of the viral replication machinery.

RdRp_Interaction NHC_TP NHC-TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Competitive Substrate Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA RNA Synthesis Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Incorporation Incorporation of NHC-MP Nascent_RNA->Incorporation Mutated_RNA Mutated Viral RNA (G->A, C->U transitions) Incorporation->Mutated_RNA Tautomerization & Ambiguous Base Pairing Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Non_Viable_Virions Non-Viable Virions Error_Catastrophe->Non_Viable_Virions

Caption: Mechanism of NHC-TP induced viral error catastrophe.

Quantitative Data on Antiviral Activity

The antiviral efficacy of NHC has been quantified against a range of viruses, primarily SARS-CoV-2 and its variants, in various cell lines. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Efficacy of NHC against SARS-CoV-2 and Variants

Virus/VariantCell LineAssay TypeEC50 / IC50 (µM)Reference(s)
SARS-CoV-2 (Original Strain)Vero E6Cytopathic Effect0.3[5]
SARS-CoV-2 (Original Strain)Calu-3Cytopathic Effect0.08[5]
SARS-CoV-2 (Clinical Isolate)Not SpecifiedNot SpecifiedEC50: 3.4, EC90: 5.4[11]
SARS-CoV-2 (RdRp activity)Reporter SystemLuciferaseEC50: 0.22[12]
MHVNot SpecifiedNot SpecifiedEC50: 0.17[9]
MERS-CoVNot SpecifiedNot SpecifiedEC50: 0.56[9]
SARS-CoV-2 Omicron (BA.1, BA.1.1, BA.2, BA.4, BA.4.6, BA.5, BQ.1.1, XBB.1, XBB.1.5), Alpha, Beta, Gamma, Delta, Lambda, MuVero E6Cytopathic EffectIC50 range: 0.28 - 5.50[13]

Table 2: In Vitro Efficacy of NHC against Other Viruses

VirusCell LineAssay TypeEC50 (µM)Reference(s)
Enterovirus A71 (EV-A71)RD cellsCytopathic Effect5.13 ± 0.56[14]
Enterovirus A71 (EV-A71)Vero cellsCytopathic Effect7.04 ± 0.38[14]
Enterovirus A71 (EV-A71)Huh-7 cellsCytopathic Effect4.43 ± 0.33[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and antiviral efficacy of NHC-TP.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced cell death.

Workflow Diagram:

CPE_Assay_Workflow Start Start Seed_Cells Seed susceptible cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of test compound (NHC) Seed_Cells->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Infect_Cells Infect cells with virus (e.g., SARS-CoV-2) Add_Compound->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Observe_CPE Observe for cytopathic effect (CPE) (cell rounding, detachment) Incubate->Observe_CPE Stain_Cells Stain viable cells (e.g., with Crystal Violet or Neutral Red) Observe_CPE->Stain_Cells Measure_Absorbance Measure absorbance to quantify cell viability Stain_Cells->Measure_Absorbance Calculate_EC50 Calculate EC50 (50% effective concentration) Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well microplates at a density that will result in a confluent monolayer the following day.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound (NHC) in cell culture medium. A typical starting concentration might be 100 µM with 1:3 or 1:10 dilutions.[2]

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compound to the wells. Include wells for virus control (virus, no compound) and cell control (no virus, no compound).

    • Add the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).[16]

  • Staining:

    • Remove the medium from the wells.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the viable cells with a dye like 0.5% crystal violet or neutral red.[16]

  • Quantification:

    • Wash the plates to remove excess stain.

    • Solubilize the stain from the cells (e.g., with methanol for crystal violet).

    • Measure the absorbance at an appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the number of infectious viral particles and is used to determine the concentration of a compound that reduces the number of plaques by 50% (PRNT50).

Workflow Diagram:

Plaque_Assay_Workflow Start Start Seed_Cells Seed susceptible cells in 6- or 12-well plates Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of virus and compound Seed_Cells->Prepare_Dilutions Infect_Cells Infect cell monolayers with diluted virus in the presence of compound Prepare_Dilutions->Infect_Cells Incubate_Adsorption Incubate for 1 hour for viral adsorption Infect_Cells->Incubate_Adsorption Add_Overlay Remove inoculum and add semi-solid overlay (e.g., agarose) containing the compound Incubate_Adsorption->Add_Overlay Incubate_Plaques Incubate for several days for plaque formation Add_Overlay->Incubate_Plaques Fix_And_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_And_Stain Count_Plaques Count the number of plaques in each well Fix_And_Stain->Count_Plaques Calculate_PRNT50 Calculate PRNT50 (50% plaque reduction neutralization titer) Count_Plaques->Calculate_PRNT50 End End Calculate_PRNT50->End

Caption: Workflow for a Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.[11]

  • Virus and Compound Dilutions: Prepare serial dilutions of the virus stock and the test compound.

  • Infection:

    • Remove the growth medium from the cells.

    • Infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of different concentrations of the compound.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.[8]

  • Overlay:

    • Remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) mixed with the corresponding concentration of the compound. This restricts the spread of the virus to adjacent cells.[17]

  • Incubation: Incubate the plates for a period that allows for visible plaque formation (typically 3-7 days).[11]

  • Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed.[17]

  • Quantification: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The PRNT50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the activity of the viral RdRp and its inhibition by compounds like NHC-TP.

Workflow Diagram:

RdRp_Assay_Workflow Start Start Purify_RdRp Purify recombinant viral RdRp complex Start->Purify_RdRp Prepare_Reaction Prepare reaction mixture: - RNA template/primer - Ribonucleoside triphosphates (rNTPs) - Labeled nucleotide (e.g., [α-32P]GTP or fluorescent) Purify_RdRp->Prepare_Reaction Add_Inhibitor Add varying concentrations of NHC-TP Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction by adding purified RdRp Add_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature (e.g., 30-37°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction (e.g., by adding EDTA) Incubate_Reaction->Stop_Reaction Analyze_Products Analyze RNA products by - Gel electrophoresis - Scintillation counting - Fluorescence detection Stop_Reaction->Analyze_Products Determine_IC50 Determine IC50 (50% inhibitory concentration) Analyze_Products->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an In Vitro RdRp Enzymatic Assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation:

    • Express and purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

    • Synthesize or purchase a suitable RNA template and primer. A fluorescent label can be attached to the 5' end of the primer for non-radioactive detection.[18]

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer (containing Tris-HCl, MgCl2, DTT), the RNA template/primer duplex, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

    • Include a labeled nucleotide (e.g., [α-32P]GTP or a fluorescently tagged nucleotide) for detection of the synthesized RNA product.

    • Add varying concentrations of NHC-TP to the reaction tubes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified RdRp enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding a quench buffer containing EDTA.

    • Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification:

    • Visualize the RNA products using autoradiography (for radiolabeled nucleotides) or a fluorescence imager.

    • Quantify the amount of product synthesized at each inhibitor concentration.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each NHC-TP concentration and determine the IC50 value from the dose-response curve.

Conclusion

NHC-triphosphate tetrasodium salt exerts its potent antiviral activity through a sophisticated mechanism of lethal mutagenesis. Its intracellular activation to the triphosphate form, followed by its incorporation into viral RNA by the RdRp and subsequent induction of widespread mutations, represents a powerful strategy to combat RNA viruses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of antiviral therapeutics. A thorough understanding of this mechanism is paramount for the design of next-generation antivirals and for optimizing the clinical use of this important class of drugs.

References

The Engine of Error: A Technical Guide to NHC-Triphosphate and Viral Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antiviral strategy of lethal mutagenesis aims to overwhelm a virus's error correction capabilities by intentionally increasing its mutation rate, leading to a loss of viral fitness and eventual extinction.[1][2] This approach is particularly effective against RNA viruses, which inherently have high mutation rates and replicate near their error threshold.[2] A key player in this therapeutic strategy is β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the orally bioavailable prodrug molnupiravir.[3][4] This technical guide provides an in-depth examination of the role of NHC-TP in viral mutagenesis, complete with quantitative data, detailed experimental methodologies, and pathway visualizations to support researchers and drug development professionals.

Mechanism of Action: Driving Error Catastrophe

Molnupiravir is administered as a prodrug and is rapidly hydrolyzed in the body to its primary circulating metabolite, N-hydroxycytidine (NHC).[3][4] NHC is taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form, NHC-TP.[3][5]

The antiviral activity of NHC-TP is primarily mediated by the viral RNA-dependent RNA polymerase (RdRp). NHC-TP acts as a competitive substrate for the RdRp, being incorporated into the nascent viral RNA strand.[3][6] Due to the tautomeric nature of the N4-hydroxycytidine base, which can exist in both hydroxylamine and oxime forms, it can mimic both cytidine and uridine.[7] This ambiguous base-pairing is the cornerstone of its mutagenic effect.

When incorporated into the viral RNA, NHC can pair with either guanosine (like cytidine) or adenosine (like uridine) during subsequent rounds of replication.[3][7] This leads to a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome. The accumulation of these mutations across the viral population results in "error catastrophe," where a significant portion of the progeny virions are non-viable, effectively terminating the infection.[1][3]

NHC_Mechanism cluster_HostCell Host Cell cluster_ViralReplication Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Hydrolysis NHC_MP NHC-MP NHC->NHC_MP Phosphorylation Host_Kinases Host Kinases NHC_DP NHC-DP NHC_MP->NHC_DP NHC_TP NHC-TP (Active Form) NHC_DP->NHC_TP Viral_RdRp Viral RdRp NHC_TP->Viral_RdRp Substrate Nascent_RNA Nascent RNA with Incorporated NHC-MP Viral_RdRp->Nascent_RNA Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Mutated_Progeny_RNA Mutated Progeny RNA (G>A, C>U transitions) Nascent_RNA->Mutated_Progeny_RNA Template for next round Error_Catastrophe Error Catastrophe Mutated_Progeny_RNA->Error_Catastrophe Molnupiravir_Ext Molnupiravir (Oral Administration) Molnupiravir_Ext->Molnupiravir

Caption: Mechanism of NHC-TP induced viral mutagenesis.

Quantitative Data on NHC-Triphosphate Activity

The efficacy of NHC-TP as a mutagenic substrate is quantifiable through biochemical and cell-based assays. The following tables summarize key quantitative data from studies on NHC-TP and its parent compound, molnupiravir.

Table 1: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RdRp

This table presents the selectivity of the SARS-CoV-2 RNA-dependent RNA polymerase for natural ribonucleoside triphosphates (rNTPs) over NHC-TP. The selectivity is expressed as the ratio of the incorporation efficiency (kpol/Kd) of the natural rNTP to that of NHC-TP. A lower value indicates greater competition.

Competing Natural NucleotideSelectivity (Efficiency of rNTP / Efficiency of NHC-TP)ImplicationReference
CTP (Cytidine Triphosphate)30NHC-TP is a strong competitor of CTP[8]
UTP (Uridine Triphosphate)171Moderate competition with UTP[8]
ATP (Adenosine Triphosphate)424Weaker competition with ATP[8]
GTP (Guanosine Triphosphate)12,841Very weak competition with GTP[8]
Table 2: In Vitro Antiviral Activity of NHC/Molnupiravir Against Coronaviruses

This table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of NHC or molnupiravir against various coronaviruses in different cell lines. These values represent the concentration of the compound required to inhibit viral replication by 50%.

CompoundVirusCell LineEC50 / IC50 (µM)Reference
NHCMurine Hepatitis Virus (MHV)DBT cellsEC50 = 0.17[9]
NHCMERS-CoVVero cellsEC50 = 0.56[9]
MolnupiravirSARS-CoV-2Vero cellsIC50 = 0.3[10]
MolnupiravirSARS-CoV-2Calu-3 (human lung)IC50 = 0.08[10]
NHCSARS-CoV-2Vero E6-GFPEC50 = 0.3[10]
NHCSARS-CoV-2Huh7 cellsEC50 = 0.4[10]
NHCSARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron sublineages)Vero E6 cellsIC50 range: 0.04 - 0.16[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mutagenic activity of NHC-TP.

In Vitro RdRp Primer Extension Assay

This assay is used to directly measure the incorporation of NHC-TP into a nascent RNA strand by purified viral RdRp and to determine its effect on RNA elongation.

Objective: To quantify the incorporation efficiency of NHC-TP by viral RdRp and assess if it causes chain termination.

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • Fluorescently labeled RNA primer (e.g., 5'-Cy5 or FAM labeled).

  • Synthetic RNA template.

  • Natural rNTPs (ATP, CTP, GTP, UTP) at high purity.

  • NHC-TP.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).

  • Polyacrylamide gel (e.g., 20%, 7M urea) and electrophoresis apparatus.

  • Fluorescence gel scanner.

Methodology:

  • Annealing: Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the annealed primer/template duplex, purified RdRp enzyme, and reaction buffer.

  • Initiation: Initiate the polymerase reaction by adding a mixture of rNTPs and/or NHC-TP at various concentrations. For competition assays, a fixed concentration of NHC-TP is used with varying concentrations of the competing natural rNTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Denaturation: Denature the samples by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the RNA products by size on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the fluorescently labeled RNA products using a gel scanner. The intensity of the bands corresponding to the full-length product and any paused products are quantified. The efficiency of incorporation can be calculated using steady-state kinetics (kpol/Kd).

Cell-Based Antiviral Activity and Mutagenesis Assay

This assay determines the antiviral potency of the parent compound (molnupiravir/NHC) and quantifies the resulting increase in viral mutation frequency.

Objective: To determine the EC50 of the antiviral compound and to analyze the mutation spectrum and frequency in the viral genome after treatment.

Materials:

  • Susceptible host cell line (e.g., Vero E6, Calu-3).

  • Virus stock with a known titer.

  • Molnupiravir or NHC.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Viral RNA extraction kit.

  • RT-qPCR reagents and primers/probe for viral genome quantification.

  • Next-Generation Sequencing (NGS) library preparation kit and sequencer.

Methodology:

  • Cell Plating: Seed cells in 96-well plates and grow to confluency.

  • Compound Dilution: Prepare a serial dilution of the antiviral compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compound. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Endpoint Analysis (EC50):

    • CPE Reduction: Assess the cytopathic effect (CPE) in each well and determine the compound concentration that inhibits CPE by 50%.

    • Viral Yield Reduction: Collect the supernatant from each well and quantify the viral RNA using RT-qPCR or determine the infectious virus titer using a plaque assay or TCID50. The EC50 is calculated by non-linear regression analysis of the dose-response curve.

  • Mutagenesis Analysis (NGS):

    • RNA Extraction: For a specific, sub-lethal concentration of the compound, extract total viral RNA from the supernatant of treated and untreated infected cells.

    • Library Preparation: Generate cDNA from the viral RNA and prepare sequencing libraries according to the manufacturer's protocol. This typically involves fragmentation, adapter ligation, and PCR amplification.

    • Sequencing: Perform deep sequencing of the libraries on an NGS platform.

    • Bioinformatic Analysis: Align the sequencing reads to the viral reference genome. Call single nucleotide variants (SNVs) and calculate the mutation frequency (mutations per nucleotide) and spectrum (e.g., the ratio of transitions to transversions) for both treated and untreated samples.

Mutagenesis_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis A 1. Plate Host Cells B 2. Infect with Virus A->B C 3. Treat with Molnupiravir (or NHC) vs. Control B->C D 4. Incubate (e.g., 48h) C->D E 5. Harvest Viral Supernatant D->E F 6. Viral RNA Extraction E->F K EC50 Determination (Viral Titer/RNA) E->K G 7. cDNA Synthesis & NGS Library Prep F->G H 8. Deep Sequencing G->H I 9. Bioinformatic Analysis H->I J Mutation Frequency & Spectrum I->J

Caption: Experimental workflow for assessing viral mutagenesis.

Conclusion

NHC-triphosphate represents a powerful tool in the fight against RNA viruses, operating through a mechanism of lethal mutagenesis that is both potent and possesses a high barrier to resistance.[3][8] By acting as a fraudulent substrate for the viral RdRp, NHC-TP systematically introduces errors into the viral genome, ultimately leading to the collapse of the viral population.[3][7] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand, evaluate, and expand upon this important class of antiviral agents. A thorough understanding of its mechanism and the methods used to characterize its effects is crucial for the continued development of novel mutagenic antivirals and for optimizing their clinical application.

References

An In-depth Technical Guide to the Stability and Solubility Properties of NHC-triphosphate Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHC-triphosphate (NHC-TP) tetrasodium salt, the active intracellular metabolite of the antiviral prodrug molnupiravir, is a critical molecule in the inhibition of viral replication for certain RNA viruses.[1][2] Molnupiravir is rapidly converted in the body to its active form, β-D-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active triphosphate form, NHC-TP.[1][2] This document provides a comprehensive technical overview of the stability and solubility properties of NHC-triphosphate tetrasodium salt, crucial for its handling, formulation, and use in research and development. The tetrasodium salt form is noted to possess enhanced water solubility and stability compared to its free acid counterpart.

Chemical and Physical Properties

PropertyValueReference
Chemical Name β-D-N4-hydroxycytidine-5'-triphosphate, tetrasodium salt[3]
Synonyms Molnupiravir triphosphate tetrasodium salt, NHC-TP tetrasodium salt, EIDD-2061[3]
Molecular Formula C₉H₁₂N₃Na₄O₁₅P₃[3]
Molecular Weight 585.08 g/mol [3]
CAS Number 34973-27-8 (for the triphosphate)[3]

Solubility Properties

Precise quantitative solubility data for this compound salt is not extensively published. However, data for the closely related NHC-triphosphate tetraammonium salt and the parent compound molnupiravir provide valuable insights. The tetrasodium salt is expected to have high aqueous solubility.

Table 1: Solubility Data

CompoundSolventSolubilityReference
NHC-triphosphate tetraammoniumWater100 mg/mL (176.28 mM); requires ultrasound[4]
NHC-triphosphate tetraammonium10% DMSO / 90% (20% SBE-β-CD in saline)≥ 4.25 mg/mL (7.49 mM)[4]
MolnupiravirDMSO~30 mg/mL[5]
MolnupiravirDimethyl formamide~30 mg/mL[5]
MolnupiravirPBS, pH 7.2~1 mg/mL[5]

Stability Profile

Table 2: Stability Data of NHC and NHC-triphosphate

CompoundConditionStabilityReference
NHCIn human plasma at room temperatureLimited stability[8]
NHCIn whole bloodUnstable[8]
NHC-triphosphateIn PBMC lysate at ≤ -70 °CStable for up to 148 days[8]
NHC-triphosphateIn PBMC lysate, 3 freeze/thaw cyclesStable[8]
NHC-triphosphateIn aqueous extract matrix (2-8 °C)Stable for up to 137 hours[8]
MolnupiravirAcidic hydrolysis (2M HCl, 60°C, 30 min)Significant degradation (to 30% remaining)[6]
MolnupiravirAlkaline hydrolysis (0.01M NaOH, RT, 2.5 h)Very susceptible to degradation (to 17.8% remaining)[6]
MolnupiravirThermal and photolytic degradationShowed significant stability[7][9]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the thermodynamic solubility of ionizable compounds.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound salt in various solvents.

Materials:

  • This compound salt

  • Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound salt to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully collect an aliquot of the supernatant. For viscous solutions or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of NHC-triphosphate in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the solubility in mg/mL or molarity.

Stability Assessment (Forced Degradation Study)

This protocol is based on general principles of forced degradation studies for pharmaceuticals.[6][7][15]

Objective: To evaluate the stability of this compound salt under various stress conditions.

Materials:

  • This compound salt

  • Aqueous buffers of different pH (e.g., pH 4, 7, and 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled ovens/incubators

  • Photostability chamber

  • HPLC-UV or LC-MS/MS system with a stability-indicating method

  • Vials

Procedure:

  • Prepare solutions of this compound salt in the different stress condition media (e.g., acidic, neutral, and alkaline buffers).

  • Hydrolytic Stability: Aliquot the solutions into vials and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%) to an aqueous solution of the compound and store at room temperature.

  • Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each condition.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining NHC-triphosphate and detect the formation of degradation products.

  • Calculate the percentage of degradation over time for each condition.

Mechanism of Action and Metabolic Pathway

Molnupiravir is a prodrug that is metabolized to the active NHC-triphosphate within the host cell. This active form is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe".[1][2]

Intracellular Activation Pathway

Metabolic_Activation_of_Molnupiravir cluster_cell Host Cell Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Esterases (in plasma) NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases

Caption: Intracellular metabolic activation of Molnupiravir to its active triphosphate form.

Experimental Workflow for Stability Analysis

Stability_Analysis_Workflow start Prepare Solutions of This compound Salt stress Expose to Stress Conditions (pH, Temperature, Oxidation, Light) start->stress sampling Collect Aliquots at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS/MS sampling->analysis data Quantify Remaining Parent Compound and Detect Degradation Products analysis->data end Determine Degradation Rate and Pathway data->end

Caption: A typical experimental workflow for the forced degradation stability analysis.

Logical Relationship in Antiviral Mechanism

Antiviral_Mechanism NHC_TP NHC-Triphosphate RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Substrate Mimicry Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Incorporation of NHC Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Inhibition Inhibition of Viral Replication Error_Catastrophe->Inhibition

Caption: The logical relationship in the antiviral mechanism of action of NHC-triphosphate.

References

Intracellular phosphorylation of β-d-N4-Hydroxycytidine (NHC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Intracellular Phosphorylation of β-d-N4-Hydroxycytidine (NHC)

Introduction

β-d-N4-Hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3][4] It is the active metabolite of the orally bioavailable prodrug molnupiravir (EIDD-2801 or MK-4482).[1][2][5][6] Following oral administration, molnupiravir is rapidly and extensively hydrolyzed to NHC, which is the primary form found in systemic circulation.[1][2][7][8] The antiviral efficacy of NHC is entirely dependent on its intracellular conversion to the pharmacologically active form, NHC-triphosphate (NHC-TP).[1][2][6] This conversion is a critical multi-step process mediated by host cellular kinases.[7][8][9]

This technical guide provides a comprehensive overview of the intracellular phosphorylation of NHC, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathway and analytical workflows. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Metabolic Activation Pathway

The intracellular activation of NHC is a sequential three-step phosphorylation cascade catalyzed by host cell enzymes.[9] This process converts the inactive nucleoside analog into its active 5'-triphosphate form.

  • Monophosphorylation: NHC is first phosphorylated to NHC-monophosphate (NHC-MP).

  • Diphosphorylation: NHC-MP is subsequently converted to NHC-diphosphate (NHC-DP).

  • Triphosphorylation: Finally, NHC-DP is phosphorylated to the active antiviral agent, NHC-triphosphate (NHC-TP).[9]

Once formed, NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][2] Its incorporation into the nascent viral RNA leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication and propagation.[2][6][10]

Data Presentation: Pharmacokinetics and Intracellular Concentrations

The following tables summarize key quantitative data related to the pharmacokinetics of NHC and the intracellular concentrations of its phosphorylated metabolites from various studies.

Table 1: Pharmacokinetic Parameters of NHC and NHC-TP in Healthy Participants

Parameter NHC (Plasma) NHC-TP (PBMCs) Source
Time to Max. Concentration (Tmax) 1.50 - 1.98 hours ~4.00 - 8.06 hours [5]
Effective Half-life (t½) 3.3 hours Not Reported [1][2]
Apparent Terminal Half-life (t½) 20.6 hours ~13.60 - 18.04 hours [1][5]

| Accumulation Ratio (AUC0–12) | Minimal (<1.2) | ~2.10 - 2.65 |[5] |

Table 2: Intracellular Concentrations of NHC Metabolites in Various Cell Lines Cells were incubated with a specified concentration of radiolabeled NHC for a defined period.

Cell Line Incubation Conditions NHC-TP (pmol/10⁶ cells) CTP (pmol/10⁶ cells) UTP (pmol/10⁶ cells) Source
Clone A (HCV Replicon) 10 µM NHC for 4h 41.7 ± 11.7 12.6 ± 1.3 7.2 ± 6.1 [11]
Huh-7 10 µM NHC for 4h 48.3 ± 14.3 18.7 ± 4.2 78.7 ± 15.3 [11]
HepG2 10 µM NHC for 4h 72.4 ± 30.3 10.5 ± 0.8 36.2 ± 5.6 [11]
Primary Human Hepatocytes 10 µM NHC for 4h 7.8 ± 0.5 Not Reported Not Reported [11]
HepG2 20 µM NHC for 6h 732.7 ± 2.9 Not Reported Not Reported [12]

| CEM | 10 µM NHC for 1h | 158.4 ± 14.5 | Not Reported | Not Reported |[12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of NHC and a typical workflow for its quantification.

NHC_Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir Molnupiravir (Prodrug) NHC β-d-N4-Hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis (Esterases) NHC_MP NHC-Monophosphate (NHC-MP) NHC->NHC_MP NHC_DP NHC-Diphosphate (NHC-DP) NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (NHC-TP, Active Form) NHC_DP->NHC_TP Incorporation Incorporation into Viral RNA NHC_TP->Incorporation Kinases Host Cell Kinases Kinases->NHC_MP Kinases->NHC_DP Kinases->NHC_TP RdRp Viral RdRp RdRp->Incorporation

Caption: Intracellular metabolic activation pathway of Molnupiravir to NHC-TP.

Experimental_Workflow start 1. Cell Culture (e.g., HepG2, PBMCs) treatment 2. Incubation with NHC (Varying concentrations and time points) start->treatment harvest 3. Cell Harvesting & Lysis (e.g., Trypsinization, Methanol Extraction) treatment->harvest extraction 4. Metabolite Extraction (Protein Precipitation) harvest->extraction analysis 5. LC-MS/MS Analysis (Quantification of NHC-TP) extraction->analysis data 6. Data Interpretation (Concentration vs. Time) analysis->data

Caption: Experimental workflow for quantifying intracellular NHC-TP.

Experimental Protocols

Protocol 1: Quantification of Intracellular NHC-Triphosphate (NHC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a representative method based on procedures described for quantifying NHC metabolites.[12][13]

Objective: To quantify the intracellular concentration of NHC-TP in PBMCs following exposure to NHC.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • β-d-N4-Hydroxycytidine (NHC)

  • Methanol (ice-cold, 70%)

  • Internal Standard: β-d-N4-hydroxycytidine-triphosphate-¹³C₅ (NHCtp-IS)[13]

  • Phosphate-buffered saline (PBS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

  • Cell Culture and Treatment: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS. Seed the cells at a density of 1x10⁶ cells/mL. Add NHC to the desired final concentration (e.g., 10 µM) and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Lysis:

    • At each time point, harvest the cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS to remove extracellular NHC.

    • Count the cells to ensure accurate normalization.

    • Lyse the cells by adding 500 µL of ice-cold 70% methanol containing the internal standard (NHCtp-IS). Vortex vigorously.

  • Metabolite Extraction:

    • Incubate the lysate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the intracellular metabolites.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis:

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system. Separation is typically achieved using a reverse-phase column with an ion-pairing agent.[11]

    • Quantify NHC-TP by monitoring specific precursor-to-product ion transitions using multiple reaction monitoring (MRM) mode.

  • Data Calculation: Construct a calibration curve using known concentrations of NHC-TP. Calculate the intracellular concentration of NHC-TP in the samples, normalize to the cell count, and express the result as pmol/10⁶ cells.[12][13]

Protocol 2: General In Vitro Kinase Assay for NHC Phosphorylation

This protocol provides a general framework for assessing the ability of a specific kinase to phosphorylate NHC.

Objective: To determine if a purified kinase can catalyze the phosphorylation of NHC in vitro.

Materials:

  • Purified recombinant kinase of interest (e.g., a candidate nucleoside kinase)

  • β-d-N4-Hydroxycytidine (NHC)

  • [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for LC-MS detection)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Stop solution (e.g., EDTA)

  • Thin-layer chromatography (TLC) plates or HPLC system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume is typically 25-50 µL.

    • Kinase Buffer (1X final concentration)

    • Purified Kinase (predetermined amount)

    • NHC (substrate, e.g., 10-100 µM)

    • ATP (either [γ-³²P]ATP for radioactivity detection or cold ATP for mass spectrometry)

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.

  • Product Detection and Analysis:

    • Radiometric Method: Spot a small aliquot of the reaction mixture onto a TLC plate. Separate the unreacted [γ-³²P]ATP from the phosphorylated product (NHC-MP) using an appropriate solvent system. Visualize the radiolabeled spots by autoradiography and quantify using a phosphorimager.

    • LC-MS Method: Analyze the reaction mixture using LC-MS to detect the formation of NHC-monophosphate by monitoring its specific mass-to-charge ratio.

  • Controls: Include necessary controls in the experiment:

    • No Kinase Control: To ensure phosphorylation is enzyme-dependent.

    • No Substrate (NHC) Control: To check for kinase autophosphorylation.

    • No ATP Control: To confirm ATP is the phosphate donor.

By identifying the formation of NHC-MP, this assay confirms the ability of the tested kinase to perform the first and often rate-limiting step in the activation pathway of NHC.

References

An In-depth Technical Guide to NHC-Triphosphate Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

β-d-N4-Hydroxycytidine (NHC) is a ribonucleoside analogue that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] Its therapeutic potential is realized through its intracellular conversion to the active 5'-triphosphate form, NHC-TP.[2][3] NHC-TP acts as a substrate for viral RNA-dependent RNA polymerases (RdRp), leading to the accumulation of mutations in the viral genome and ultimately inhibiting viral replication.[4][5][6] This mechanism, known as lethal mutagenesis, makes NHC-TP a promising candidate for antiviral drug development.[4] This guide focuses on the chemical structure and properties of the tetrasodium salt of NHC-TP.

Chemical Structure

The chemical structure of NHC-triphosphate consists of three main components: the β-d-N4-Hydroxycytidine nucleoside, a triphosphate group attached to the 5' hydroxyl of the ribose sugar, and four sodium counterions to form the tetrasodium salt.

The core nucleoside, β-d-N4-Hydroxycytidine, is a cytidine analogue where the amino group at the C4 position of the pyrimidine ring is hydroxylated.[4] This modification is crucial for its mutagenic activity. The triphosphate moiety provides the necessary energy for its incorporation into the growing RNA chain by the viral polymerase.

Below is a DOT script for the visualization of the chemical structure of NHC-triphosphate.

NHC_Triphosphate_Structure cluster_pyrimidine N4-Hydroxycytosine cluster_ribose Ribose cluster_triphosphate Triphosphate N1 N C2 C N1->C2 C1_prime C1' N1->C1_prime β-glycosidic bond N3 N C2->N3 O2 O C2->O2 = C4 C N3->C4 C5 C C4->C5 N4 N C4->N4 = C6 C C5->C6 C6->N1 OH4 OH N4->OH4 O4_prime O O4_prime->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OH2_prime OH C2_prime->OH2_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O5_prime O C5_prime->O5_prime P_alpha O5_prime->P_alpha O_alpha1 O P_alpha->O_alpha1 = O_alpha2 O⁻ P_alpha->O_alpha2 O_beta_link O P_alpha->O_beta_link P_beta O_beta_link->P_beta O_beta1 O P_beta->O_beta1 = O_beta2 O⁻ P_beta->O_beta2 O_gamma_link O P_beta->O_gamma_link P_gamma O_gamma_link->P_gamma O_gamma1 O P_gamma->O_gamma1 = O_gamma2 O⁻ P_gamma->O_gamma2 O_gamma3 O⁻ P_gamma->O_gamma3

Figure 1: Chemical structure of β-d-N4-Hydroxycytidine-5'-triphosphate.

Physicochemical Properties

A summary of the key physicochemical properties of NHC-triphosphate tetrasodium salt is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₂N₃Na₄O₁₅P₃[7]
Molecular Weight 587.08 g/mol [8]
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A

Table 1: Physicochemical properties of this compound salt.

Experimental Protocols

Synthesis of this compound Salt

Synthesis_Workflow Uridine Uridine Protected_Uridine Protection of Hydroxyl Groups Uridine->Protected_Uridine Triazole_Intermediate Activation of C4 Position Protected_Uridine->Triazole_Intermediate NHC_Protected Hydroxamination Triazole_Intermediate->NHC_Protected NHC Deprotection NHC_Protected->NHC NHC_TP Phosphorylation NHC->NHC_TP NHC_TP_Na Ion Exchange/Salt Formation NHC_TP->NHC_TP_Na

Figure 2: General synthetic workflow for this compound Salt.

  • Protection of Hydroxyl Groups: The hydroxyl groups of the starting nucleoside (e.g., uridine) are protected to prevent unwanted side reactions during subsequent steps.

  • Activation of the C4 Position: The C4 carbonyl group of the protected uridine is activated, often by conversion to a triazole intermediate, to facilitate nucleophilic substitution.

  • Hydroxamination: The activated C4 position is reacted with hydroxylamine to introduce the N4-hydroxy group, forming the protected NHC derivative.

  • Deprotection: The protecting groups on the ribose sugar are removed to yield β-d-N4-Hydroxycytidine (NHC).

  • Phosphorylation: The 5'-hydroxyl group of NHC is phosphorylated to the triphosphate. This is a critical step and can be achieved using various phosphorylating agents.

  • Purification and Salt Formation: The resulting NHC-triphosphate is purified, typically using chromatographic techniques. The final step involves converting the product to its tetrasodium salt, for example, through ion-exchange chromatography.

Analytical Characterization

The characterization of this compound salt relies on a combination of spectroscopic and chromatographic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a sensitive and specific method for the quantification of NHC-TP in biological matrices.[9]

  • Sample Preparation: For plasma samples, protein precipitation is a common extraction method. For intracellular analysis, peripheral blood mononuclear cells (PBMCs) are lysed, and the lysate is diluted.[9]

  • Chromatography: Reversed-phase chromatography is typically employed for separation.

  • Mass Spectrometry: Detection is achieved using tandem mass spectrometry, often in selective reaction monitoring (SRM) mode for enhanced specificity.[9]

A summary of reported LC-MS/MS analytical parameters is provided in Table 2.

ParameterValueReference
Lower Limit of Quantification (LLOQ) in Plasma 1 ng/mL[9]
Linearity in Plasma 1–5000 ng/mL[9]
Plasma Assay Precision (%CV) ≤ 6.40%[9]
Plasma Assay Accuracy (%Bias) ≤ ± 6.37%[9]
LLOQ in PBMC Lysates 1 pmol/sample[9]
Linearity in PBMC Lysates 1–1500 pmol/sample[9]
PBMC Assay Precision (%CV) ≤ 11.8%[9]
PBMC Assay Accuracy (%Bias) ≤ ± 11.2%[9]

Table 2: Reported analytical parameters for the quantification of NHC and NHC-TP by LC-MS/MS.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would provide information on the protons of the ribose and pyrimidine moieties.

  • ¹³C NMR: Would be used to identify all carbon atoms in the molecule.

  • ³¹P NMR: Is crucial for confirming the presence and connectivity of the triphosphate group.

Mechanism of Action: Viral Lethal Mutagenesis

The antiviral activity of NHC-TP stems from its ability to induce lethal mutagenesis in viral RNA. The mechanism can be broken down into the following key steps:

Mechanism_of_Action Molnupiravir Molnupiravir (Prodrug) NHC β-d-N4-Hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis NHC_MP NHC-Monophosphate NHC->NHC_MP Phosphorylation NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Phosphorylation NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Phosphorylation Incorporation Incorporation of NHC-MP into nascent viral RNA NHC_TP->Incorporation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RdRp->Incorporation Viral_RNA Viral RNA Genome Viral_RNA->Incorporation Template Mutated_RNA Mutated Viral RNA Incorporation->Mutated_RNA Error_Catastrophe Error Catastrophe and Inhibition of Viral Replication Mutated_RNA->Error_Catastrophe

Figure 3: Signaling pathway of NHC-TP leading to viral error catastrophe.

  • Cellular Uptake and Activation: The prodrug, molnupiravir, is administered orally and is rapidly hydrolyzed to NHC. NHC is then taken up by host cells and is sequentially phosphorylated by host kinases to its active triphosphate form, NHC-TP.[4][10]

  • Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), mimicking natural pyrimidine nucleoside triphosphates.[5]

  • Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate into the newly synthesized viral RNA strand.[11]

  • Ambiguous Base Pairing: The incorporated N4-hydroxycytosine base can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication.[6]

  • Error Catastrophe: This ambiguous base pairing leads to a high frequency of mutations throughout the viral genome. The accumulation of these mutations, termed "error catastrophe," results in the production of non-viable viral progeny and effectively halts viral replication.[2][4]

Conclusion

This compound salt is a key molecule in the field of antiviral research, representing the active form of the clinically important drug molnupiravir. Its unique mechanism of inducing lethal mutagenesis in RNA viruses makes it a powerful tool against a range of viral pathogens. While detailed synthetic and spectroscopic data in the public domain are limited, the information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further public dissemination of detailed experimental protocols and characterization data would be beneficial to the scientific community to accelerate research and development in this critical area.

References

Foundational Research on NHC-Triphosphate Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active antiviral agent derived from the prodrug molnupiravir. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and discusses the resistance profile of this broad-spectrum antiviral against RNA viruses.

Core Mechanism of Action: Viral Error Catastrophe

Molnupiravir is an orally bioavailable prodrug that is rapidly converted in the body to its active form.[1][2] The primary circulating metabolite, β-D-N4-hydroxycytidine (NHC), is taken up by host cells and undergoes intracellular phosphorylation by host kinases to form the pharmacologically active ribonucleoside triphosphate, NHC-TP.[1][3][4]

The antiviral activity of NHC-TP is primarily attributed to a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6][7][8] This process involves the following key steps:

  • Competitive Substrate: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication.[1][2] It competes with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP).[9]

  • Incorporation into Viral RNA: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the newly synthesized (nascent) viral RNA strand.[10][11]

  • Ambiguous Base Pairing: The incorporated NHC possesses a unique tautomeric nature, allowing it to mimic both cytidine (pairing with guanosine) and uridine (pairing with adenosine).[1][6][10]

  • Accumulation of Mutations: During the subsequent round of RNA replication, the viral RdRp reads the NHC-containing template and misincorporates either an adenosine (A) or a guanosine (G).[6][12] This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[6][13][14]

  • Loss of Infectivity: The accumulation of these numerous mutations exceeds the virus's error correction capacity, resulting in non-viable, replication-incompetent viral progeny and the ultimate extinction of the viral population.[1][5][15]

This mechanism, which targets the conserved RdRp enzyme, allows molnupiravir to be effective against various RNA viruses and their variants, as its action is not impacted by mutations in surface proteins like the spike protein.[1][16]

NHC_TP_Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Hydrolysis (in plasma) NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases (Phosphorylation) NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases (Phosphorylation) NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases (Phosphorylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Competitive Substrate Endogenous_NTPs Endogenous NTPs (CTP, UTP) Endogenous_NTPs->RdRp Nascent_RNA Nascent RNA with NHC-MP Incorporated RdRp->Nascent_RNA Incorporation Template_RNA Viral Template RNA Template_RNA->RdRp Mutated_RNA Mutated Viral Genome (G→A, C→U transitions) Nascent_RNA->Mutated_RNA Template for Next Round of Replication Nonviable_Virions Non-viable Virions (Error Catastrophe) Mutated_RNA->Nonviable_Virions

Caption: Mechanism of Action of NHC-Triphosphate.

Quantitative Data Presentation

The efficacy of NHC has been demonstrated across a range of RNA viruses and cell lines. The following tables summarize key quantitative findings from foundational research.

VirusVariant/StrainCell LineAssay TypeIC50 / EC50 (µM)Reference(s)
SARS-CoV-2 USA-WA1/2020Vero-0.3[3]
USA-WA1/2020Calu-3-0.08[3]
USA-WA1/2020Vero E6-1.23[16]
Alpha (B.1.1.7)Vero E6CPE Scoring0.57 - 2.26[16]
Beta (B.1.351)Vero E6CPE Scoring0.57 - 2.26[16]
Gamma (P.1)Vero E6CPE Scoring0.57 - 2.26[16]
Delta (B.1.617.2)Vero E6CPE Scoring0.57 - 2.26[16]
Omicron (BA.1)Vero E6CPE Scoring0.28 - 5.50[16]
Various VOCshACE2-A549Plaque Assay~0.1[17]
Various VOCsCalu-3Plaque Assay0.11 - 0.38[17]
MERS-CoV -Vero-Sub-micromolar[3]
SARS-CoV -Vero-Sub-micromolar[3]
Dengue Virus (DENV-2) -imHC-0.35 - 2.8[18]
Zika Virus (ZIKV) -imHC-0.125 - 1.0[18]
Chikungunya Virus (CHIKV) -Vero-0.195 - 1.56[18]
RSV-A -HEp-2-2.5 - 10[18]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; VOCs: Variants of Concern; CPE: Cytopathic Effect.

This table shows the preference of the viral polymerase for natural nucleoside triphosphates (NTPs) over NHC-TP. A higher selectivity value indicates a stronger preference for the natural NTP. Despite this preference, NHC-TP is incorporated at a sufficient rate to induce lethal mutagenesis.

Natural NTPSelectivity (k_pol/K_d)Preference over NHC-TP (Selectivity Ratio)Reference(s)
CTP -30-fold[9][14]
UTP -171-fold[9][14]
ATP -424-fold[9][14]
GTP -12,841-fold[9][14]
AnalyteMatrixTmax (Median, hours)Apparent Terminal Half-life (t1/2, hours)Reference(s)
NHC Plasma1.53.3 (effective), 20.6 (terminal)[1][2]
NHC-TP PBMCs4.0 - 8.06~14 - 18[19]

Tmax: Time to maximum concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments cited in the study of NHC-TP.

This protocol is a generalized method to determine the 50% inhibitory concentration (IC50) of NHC against an RNA virus using a plaque assay.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates to achieve ~80-90% confluency within 24 hours.[17][18]

  • Compound Preparation: Prepare serial dilutions of NHC (e.g., from 0.01 µM to 10 µM) in the cell culture medium.[17]

  • Infection: Infect the cell monolayers with the target RNA virus at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.[17]

  • Treatment: Immediately after infection, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of NHC or a vehicle control (e.g., DMSO).[17]

  • Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (e.g., 72 hours) at 37°C.[17]

  • Quantification: Collect the supernatant. Determine the viral titer in the supernatant using a standard plaque assay on fresh cell monolayers. This involves infecting cells with serial dilutions of the supernatant, overlaying with a semi-solid medium (like agar or methylcellulose), incubating until plaques are visible, and then fixing and staining the cells to count plaques.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units/mL) for each drug concentration. Plot the percentage of viral inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[17]

Antiviral_Assay_Workflow A 1. Seed Host Cells in 96-well plate C 3. Infect Cells with RNA Virus (MOI 0.01) A->C B 2. Prepare Serial Dilutions of NHC D 4. Add NHC Dilutions to Infected Cells B->D C->D E 5. Incubate (e.g., 72 hours) D->E F 6. Collect Supernatant & Perform Plaque Assay E->F G 7. Calculate IC50 (Non-linear Regression) F->G

Caption: Workflow for In Vitro Antiviral IC50 Determination.

This biochemical assay directly measures the incorporation of NHC-TP by purified viral RdRp.

  • Reaction Components:

    • Enzyme: Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).[9]

    • RNA Substrate: A synthetic RNA template-primer duplex. The 5' end of the primer is typically labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) for detection.[9][20]

    • Nucleotides: A mix of natural NTPs and the analog, NHC-TP, at various concentrations.[9][11]

  • Assay Setup: Assemble the reaction by incubating the RdRp complex with the RNA primer/template duplex in a suitable reaction buffer.

  • Initiation: Start the reaction by adding the NTP/NHC-TP mixture. For single-incorporation events, the mix might contain only one type of NTP or NHC-TP.[9][21]

  • Incubation and Quenching: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 1 minute at 37°C). Stop the reaction by adding a quenching solution (e.g., EDTA).[11]

  • Product Analysis: Separate the RNA products based on size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Analysis: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The efficiency of NHC-TP incorporation can be determined by quantifying the amount of extended primer product compared to controls with natural NTPs.[9] This allows for the calculation of kinetic parameters and selectivity.[14]

This protocol assesses the potential for a virus to develop resistance to NHC.

  • Initial Infection: Infect a suitable cell culture (e.g., Calu-3) with the virus at a low MOI (e.g., 0.01) in the presence of a sub-optimal concentration of NHC (e.g., at or near the IC50 value).[16][17] A parallel culture without the drug serves as a control.

  • Passaging: Incubate the culture for 2-3 days until cytopathic effect (CPE) is observed.[17]

  • Harvest and Re-infection: Harvest the virus-containing supernatant. Use a small volume of this supernatant (e.g., 100 µL) to infect fresh cells, again in the presence of the same concentration of NHC.[17]

  • Repeat Passages: Repeat this process for a significant number of passages (e.g., 20-30 passages).[16][17]

  • Intermediate Analysis: At regular intervals (e.g., every 5 passages), harvest virus and test its susceptibility to NHC by performing an IC50 assay as described in Protocol 3.1.[16]

  • Genomic Sequencing: Sequence the viral genome from selected passages to identify any mutations that may have arisen, particularly in the gene encoding the RdRp.[17]

  • Data Interpretation: A significant and consistent increase (e.g., >10-fold) in the IC50 value for the passaged virus compared to the original virus would indicate the development of resistance. Studies have consistently shown a high barrier to resistance for NHC, with less than a 2.5-fold change in IC50 after 30 passages.[16]

Resistance_Selection_Workflow cluster_passage Single Passage Cycle (Repeated 20-30x) A Infect Cells with Virus + NHC (at IC50) B Incubate 2-3 Days A->B C Harvest Supernatant B->C C->A Use supernatant to infect fresh cells + NHC D Analyze Virus at Regular Intervals (e.g., P5, P10, P15...) C->D E Perform IC50 Assay to test susceptibility D->E F Sequence Viral Genome to identify mutations D->F

Caption: Workflow for Viral Resistance Selection via Serial Passage.

This bioanalytical protocol is used for pharmacokinetic studies to measure drug and active metabolite levels in biological samples.[22]

  • Sample Collection and Preparation:

    • NHC in Plasma: Collect whole blood in K₂EDTA tubes and centrifuge to separate plasma.

    • NHC-TP in PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Lyse the known number of cells (e.g., 2 x 10⁶ cells/mL) with 70% methanol to release intracellular contents.[22]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-NHCtp) to all samples, calibrators, and quality controls (QCs).[22]

  • Extraction:

    • For Plasma (NHC): Perform a protein precipitation step by adding a solvent like acetonitrile. Centrifuge to pellet proteins and use the supernatant.

    • For PBMC Lysate (NHC-TP): After lysis, samples may be evaporated to dryness and reconstituted in water or another suitable solvent.[22]

  • LC-MS/MS Analysis:

    • Chromatography (LC): Inject the prepared sample onto a liquid chromatography system. Use a suitable column (e.g., reverse-phase) and mobile phase gradient to separate the analyte (NHC or NHC-TP) from other matrix components.

    • Mass Spectrometry (MS/MS): The eluent from the LC is directed into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity.

  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the known concentrations of the calibrator samples. Use the regression equation from this curve to determine the concentration of NHC or NHC-TP in the unknown samples. The method is validated for precision, accuracy, and linearity according to regulatory guidelines.[22]

References

Methodological & Application

Application Notes and Protocols for NHC-Triphosphate in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-hydroxy-N-methylcytidine triphosphate (NHC-triphosphate), the active form of the antiviral prodrug molnupiravir, has garnered significant attention for its role in viral mutagenesis.[1][2] Its incorporation into newly synthesized RNA by viral RNA-dependent RNA polymerase (RdRp) leads to an accumulation of mutations, a process termed "error catastrophe."[3][4] While extensively studied in the context of viral replication, the use of NHC-triphosphate in standard in vitro transcription (IVT) assays with bacteriophage polymerases like T7 RNA polymerase presents a valuable tool for researchers. The ability to enzymatically synthesize RNA with site-specific or widespread incorporation of NHC provides a means to study RNA structure and function, RNA-protein interactions, and to develop novel therapeutic and diagnostic agents.

These application notes provide a detailed protocol for the incorporation of NHC-triphosphate into RNA transcripts using T7 RNA polymerase, along with expected outcomes and considerations for experimental design.

Data Presentation: Quantitative Analysis of NHC-TP Incorporation

The efficiency of NHC-triphosphate incorporation and its impact on RNA yield are critical parameters. The following table summarizes expected quantitative data based on analogous modified nucleotide incorporation and the known competitive nature of NHC-TP with CTP.[1] Optimal conditions may vary depending on the specific template and desired level of modification.

ParameterCondition 1: Low NHC-TPCondition 2: Equimolar NHC-TP:CTPCondition 3: High NHC-TP
NHC-TP Concentration 0.5 mM2.5 mM5.0 mM
CTP Concentration 4.5 mM2.5 mM0.5 mM
ATP, GTP, UTP Concentration 5.0 mM each5.0 mM each5.0 mM each
Expected Incorporation Rate 5-15% of Cytidines40-60% of Cytidines>80% of Cytidines
Relative RNA Yield ~90-95% of standard IVT~70-85% of standard IVT~50-70% of standard IVT

Note: The data presented are estimates and should be optimized for each specific application. The relative RNA yield is compared to a standard in vitro transcription reaction without NHC-triphosphate.

Experimental Protocols

Materials
  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (high concentration)

  • NHC-Triphosphate (NHC-TP)

  • ATP, CTP, GTP, UTP solutions

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents (e.g., LiCl precipitation)

Protocol for In Vitro Transcription with NHC-Triphosphate

This protocol is designed for a standard 20 µL reaction. Reactions can be scaled up as needed.

  • Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube. Add the T7 RNA Polymerase last.

ComponentVolumeFinal Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, UTP (100 mM stocks)1 µL each5 mM each
CTP (100 mM stock)VariableSee table above
NHC-TP (100 mM stock)VariableSee table above
Linear DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a column-based RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Analyze the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template Linearized DNA Template IVT In Vitro Transcription Template->IVT NTPs NTPs & NHC-TP Mix NTPs->IVT Enzyme T7 RNA Polymerase & Buffer Enzyme->IVT DNase DNase I Treatment IVT->DNase Purification RNA Purification DNase->Purification QC Quantification & QC Purification->QC

Caption: Workflow for in vitro transcription with NHC-triphosphate.

Proposed Mechanism of NHC-TP Incorporation

The proposed mechanism for NHC-triphosphate incorporation by T7 RNA polymerase is based on its known tautomeric properties, which allow it to act as an analog of both cytidine and uridine.[1][2]

mechanism_pathway cluster_tautomers Tautomeric Forms NHC_TP NHC-TP Amino Amino Form (C-like) Imino Imino Form (U-like) T7_Polymerase T7 RNA Polymerase Nascent_RNA Nascent RNA T7_Polymerase->Nascent_RNA Elongation DNA_Template DNA Template DNA_Template->T7_Polymerase Amino->T7_Polymerase Incorporation opposite G Amino->Imino Tautomerization Imino->T7_Polymerase Incorporation opposite A Imino->Amino

Caption: Proposed mechanism of NHC-TP incorporation by T7 RNA Polymerase.

Logical Relationships in NHC-TP IVT

The concentration of NHC-triphosphate in the reaction mixture directly influences both the efficiency of its incorporation into the RNA transcript and the overall yield of the transcription reaction.

logical_relationship NHC_Conc [NHC-TP] Concentration CTP_Ratio Ratio to [CTP] NHC_Conc->CTP_Ratio Incorp_Eff Incorporation Efficiency RNA_Yield Total RNA Yield CTP_Ratio->Incorp_Eff Directly Proportional CTP_Ratio->RNA_Yield Inversely Proportional

Caption: Relationship between NHC-TP concentration, incorporation, and yield.

References

Application Notes and Protocols for NHC-Triphosphate Tetrasodium Salt in Viral Polymerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-N4-hydroxycytidine (NHC) triphosphate tetrasodium salt is the active form of the broad-spectrum antiviral prodrug Molnupiravir.[1][2] Molnupiravir has demonstrated efficacy against a range of RNA viruses and has been authorized for the treatment of COVID-19.[3][4] Once administered, Molnupiravir is metabolized to NHC, which is then intracellularly phosphorylated to its active triphosphate form, NHC-TP.[5] NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerases (RdRp), the core enzymes responsible for viral genome replication.[3] Its incorporation into nascent viral RNA leads to an accumulation of mutations, a mechanism known as lethal mutagenesis, ultimately inhibiting viral propagation.[5] These application notes provide detailed protocols and data for the use of NHC-triphosphate in viral polymerase inhibition assays, intended to aid researchers in the evaluation of its inhibitory properties and in the development of novel antiviral therapeutics.

Mechanism of Action: Lethal Mutagenesis

The inhibitory effect of NHC-triphosphate stems from its ability to exist in two tautomeric forms. This dual nature allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during viral RNA synthesis. When NHC-TP is incorporated into the growing RNA strand, it can be read as either a cytosine or a uridine by the viral polymerase in subsequent replication cycles. This leads to the introduction of G-to-A and C-to-U transition mutations in the viral genome.[3] The accumulation of these mutations ultimately results in a non-viable viral population, a process termed "error catastrophe."

Data Presentation

The following tables summarize the inhibitory activity of NHC and other relevant nucleoside analogs against various viral polymerases. It is important to note that most of the available quantitative data for NHC are 50% effective concentration (EC50) values derived from cell-based assays, which reflect the overall antiviral activity of the parent nucleoside. Data on the 50% inhibitory concentration (IC50) of NHC-triphosphate against purified viral polymerases is limited in publicly available literature.

Table 1: Antiviral Activity (EC50) of β-D-N4-hydroxycytidine (NHC) in Cell-Based Assays

Virus FamilyVirusCell LineEC50 (µM)Reference
CoronaviridaeSARS-CoV-2Calu-30.75 - 1.97[3]
Chikungunya Virus (CHIKV)Huh-7 Replicon0.8[6]
AlphavirusVenezuelan Equine Encephalitis Virus (VEEV)Vero0.86[7]
FlaviviridaeZika Virus (ZIKV)imHC0.5[8]
Dengue Virus (DENV-2)imHC0.7[8]
OrthomyxoviridaeInfluenza A Virus (H1N1)Vero0.8[8]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-24.6[8]
CaliciviridaeNorovirus (Murine)RAW 264.72.3 - 4.8[9]

Table 2: Inhibitory Activity (IC50) of Various Nucleoside Triphosphate Analogs against Purified Viral Polymerases

CompoundVirusPolymeraseIC50 (µM)Reference
2'-C-Methyl-cytidine-TPNorovirus (Human)RdRp~2.5[1]
T-705 (Favipiravir)-RTPNorovirus (Human)RdRp~2.5[1]
Ribavirin-TPNorovirus (Human)RdRp58[1]
Remdesivir-TPSARS-CoV-2RdRp6.21[3]
SuraminSARS-CoV-2RdRp0.26[3]
HeE1-2TyrSARS-CoV-2RdRp27.6[10]
JNJ-8003Respiratory Syncytial VirusL-P Complex0.00067[11]
NITD-2Dengue VirusRdRp>100[12]
PedalitinZika VirusNS5 RdRp4.1[13]
QuercetinZika VirusNS5 RdRp0.5[13]

Experimental Protocols

Protocol 1: In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay using Primer Extension

This protocol describes a general method for assessing the inhibitory activity of NHC-triphosphate against a purified viral RdRp using a non-radioactive primer extension assay.

Materials:

  • Purified viral RNA-dependent RNA polymerase (RdRp) complex

  • NHC-triphosphate tetrasodium salt

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • RNA template with a defined sequence

  • Fluorescently labeled RNA primer complementary to the 3' end of the template

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE Buffer

  • Fluorescence gel imager

Procedure:

  • Prepare the Primer-Template Complex: Anneal the fluorescently labeled RNA primer to the RNA template by mixing them in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

  • Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Nuclease-free water

    • Reaction Buffer (to 1x final concentration)

    • Desired concentration of NHC-triphosphate or other inhibitor (prepare a serial dilution)

    • A mixture of the three natural NTPs (excluding the one NHC-TP will compete with, e.g., CTP) at a fixed concentration (e.g., 100 µM each). The competing natural NTP (e.g., CTP) should be added at a concentration close to its Km value for the specific polymerase.

    • Annealed primer-template complex (e.g., 100 nM final concentration)

  • Initiate the Reaction: Add the purified viral RdRp enzyme to the reaction mixture to a final concentration that yields a robust signal within the linear range of the assay.

  • Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the loading dye reaches the bottom of the gel.

  • Visualization and Analysis:

    • Visualize the gel using a fluorescence gel imager.

    • The product of the reaction will be a fluorescently labeled extended primer. The intensity of the band corresponding to the full-length product will decrease with increasing concentrations of the inhibitor.

    • Quantify the band intensities using appropriate software.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_pt 1. Anneal Fluorescent Primer to RNA Template add_pt 3. Add Primer-Template Complex prep_reagents 2. Prepare Reaction Mix: - Buffer - NTPs - NHC-TP (or inhibitor) prep_reagents->add_pt add_enzyme 4. Initiate with Viral Polymerase (RdRp) add_pt->add_enzyme incubate 5. Incubate at Optimal Temperature add_enzyme->incubate stop_reaction 6. Terminate Reaction with Stop Solution incubate->stop_reaction denature 7. Denature Samples (95°C) stop_reaction->denature gel 8. Denaturing PAGE denature->gel visualize 9. Visualize Bands (Fluorescence Imager) gel->visualize analyze 10. Quantify Bands & Calculate IC50 visualize->analyze

Fig 1. Experimental workflow for in vitro viral polymerase inhibition assay.

mechanism_of_action cluster_entry Cellular Uptake and Activation cluster_incorporation Incorporation into Viral RNA cluster_mutagenesis Lethal Mutagenesis molnupiravir Molnupiravir (Prodrug) nhc NHC (β-D-N4-hydroxycytidine) molnupiravir->nhc Metabolism nhc_tp NHC-Triphosphate (Active Form) nhc->nhc_tp Phosphorylation viral_rdRp Viral RdRp nhc_tp->viral_rdRp incorporation NHC-MP Incorporated into Nascent RNA viral_rdRp->incorporation template_rna Viral RNA Template template_rna->viral_rdRp tautomers NHC Tautomerism (mimics C and U) incorporation->tautomers misincorporation Ambiguous Base Pairing in Subsequent Replication tautomers->misincorporation mutations Accumulation of G-to-A & C-to-U Mutations misincorporation->mutations error_catastrophe Error Catastrophe & Viral Population Collapse mutations->error_catastrophe

Fig 2. Mechanism of action of NHC-triphosphate leading to lethal mutagenesis.

Conclusion

NHC-triphosphate is a potent inhibitor of a wide range of viral RNA-dependent polymerases, acting through a mechanism of lethal mutagenesis. The provided protocols and data serve as a valuable resource for researchers investigating the antiviral properties of NHC-triphosphate and for the development of novel polymerase inhibitors. Further studies are warranted to determine the specific IC50 values of NHC-triphosphate against a broader panel of purified viral polymerases to facilitate direct comparisons of enzymatic inhibition.

References

Application Note: Quantification of Intracellular β-D-N4-hydroxycytidine-triphosphate (NHC-TP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Molnupiravir is an orally bioavailable antiviral prodrug that has demonstrated broad-spectrum activity against various RNA viruses, including SARS-CoV-2.[1][2][3] Following administration, molnupiravir is rapidly converted to its active metabolite, β-D-N4-hydroxycytidine (NHC), which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, β-D-N4-hydroxycytidine-triphosphate (NHC-TP).[1][3][4][5] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase, leading to the accumulation of mutations in the viral genome and subsequent inhibition of replication.[3][4][6][7] Accurate quantification of intracellular NHC-TP is crucial for pharmacokinetic and pharmacodynamic studies to understand the efficacy and mechanism of action of molnupiravir. This application note provides a detailed protocol for the sensitive and specific quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Principle

This method utilizes a robust and sensitive LC-MS/MS assay for the direct quantification of NHC-TP in cell lysates. The protocol involves the isolation of PBMCs, cell lysis to release intracellular components, and subsequent analysis by LC-MS/MS. An isotopically labeled internal standard (NHC-TP-13C5) is employed to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1] Chromatographic separation is achieved using a suitable reversed-phase column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • β-D-N4-hydroxycytidine-triphosphate (NHC-TP) standard

  • β-D-N4-hydroxycytidine-triphosphate-13C5 (NHC-TP-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Human K2EDTA plasma

  • Blank peripheral blood mononuclear cell (PBMC) lysates

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of NHC-TP and NHC-TP-IS in 70:30 acetonitrile:water.[1]

  • Prepare working standard solutions by serially diluting the NHC-TP stock solution in 70:30 acetonitrile:water.

  • Prepare a working internal standard solution of NHC-TP-IS.

3. Sample Preparation (PBMC Isolation and Lysis)

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS.

  • Resuspend the PBMC pellet in a known volume of lysis buffer (e.g., 70:30 acetonitrile:water) to a final concentration of 2x106 cells/mL.[1]

  • Vortex the cell suspension to ensure complete lysis.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

4. Calibration Standards and Quality Controls

  • Prepare calibration standards by spiking blank PBMC lysate with appropriate volumes of the NHC-TP working standard solutions.[1]

  • The final concentrations for the calibration standards should cover the expected range of NHC-TP in study samples. A typical range is 1 to 1500 pmol/sample.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • A variety of LC columns can be used for the separation of nucleoside triphosphates. A common approach is to use a reversed-phase C18 column.

    • The mobile phase often consists of an aqueous component with an ion-pairing agent and an organic solvent. For example, a gradient elution with a mobile phase of triethylamine (TEA) and hexafluoroisopropanol (HFIP) can provide good chromatographic resolution and MS signal intensity.[8]

  • Mass Spectrometry (MS):

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Optimize the MS parameters, including the MRM transitions for NHC-TP and its internal standard. The precursor-to-product ion transitions should be specific and sensitive for accurate quantification.

6. Data Analysis

  • Integrate the peak areas of NHC-TP and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of NHC-TP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes the quantitative performance of a validated LC-MS/MS method for NHC-TP in PBMC lysates.[1]

ParameterValue
Calibration Range 1–1500 pmol/sample
Lower Limit of Quantification (LLOQ) 1 pmol/sample
Precision (%CV) ≤ 11.8%
Accuracy (%Bias) ≤ ± 11.2%

Visualizations

Below are diagrams illustrating the metabolic pathway of molnupiravir and the experimental workflow for NHC-TP quantification.

Metabolic Pathway of Molnupiravir Molnupiravir Molnupiravir (Prodrug) NHC β-D-N4-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Cellular Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP

Caption: Intracellular activation of the prodrug molnupiravir.

Experimental Workflow for Intracellular NHC-TP Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation Whole_Blood->PBMC_Isolation Cell_Lysis Cell Lysis & Protein Precipitation PBMC_Isolation->Cell_Lysis Supernatant Supernatant Collection Cell_Lysis->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes & Protocols: Utilizing NHC-Triphosphate for Viral Replicase Complex Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral replicase complexes, particularly the RNA-dependent RNA polymerase (RdRp), are validated high-value targets for antiviral drug development. These enzymes are essential for the replication of RNA viruses and often possess conserved structural features, making them amenable to broad-spectrum inhibitors. One of the most promising recent strategies against RNA viruses is "lethal mutagenesis," which aims to push the viral mutation rate beyond a tolerable threshold, leading to an error catastrophe and loss of viral viability.

β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the oral prodrug molnupiravir (EIDD-2801), is a potent ribonucleoside analog that functions as a lethal mutagen.[1][2] Following administration, molnupiravir is rapidly hydrolyzed to its primary circulating metabolite, N4-hydroxycytidine (NHC), which is then taken up by host cells and phosphorylated by cellular kinases to the active NHC-TP.[3][4] This molecule then acts as a competitive substrate for the viral RdRp, initiating a cascade of replication errors.[1] These application notes provide a detailed overview of NHC-TP's mechanism, its use in studying viral replicase complexes, and detailed protocols for key experimental applications.

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of NHC-TP is rooted in its ability to be incorporated into nascent viral RNA and subsequently misdirect the polymerase during the next round of replication.[5] NHC-TP primarily competes with cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP) for incorporation by the viral RdRp.[6][7]

Once incorporated as NHC-monophosphate (NHC-MP), the molecule's unique chemical nature allows it to exist in tautomeric forms. This property enables it to form base pairs with both guanosine (G) and adenosine (A) with similar efficiencies during subsequent RNA synthesis, where the NHC-MP-containing strand serves as the template.[1][6] This ambiguous base-pairing leads to a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome, ultimately resulting in non-viable viral progeny.[5][7]

Mechanism_of_Lethal_Mutagenesis Mechanism of Action of NHC-TP cluster_host_cell Host Cell cluster_viral_rep Viral Replication Cycle cluster_mutagenesis Lethal Mutagenesis Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Hydrolysis (in plasma) NHC_MP NHC_MP NHC->NHC_MP Host Kinases NHC_DP NHC_DP NHC_MP->NHC_DP Host Kinases NHC_TP NHC-TP (Active Form) NHC_DP->NHC_TP Host Kinases RdRp Viral RdRp NHC_TP->RdRp Competitive Substrate Incorporation Incorporation of NHC-MP into Nascent RNA RdRp->Incorporation Template_RNA Viral RNA Template Template_RNA->Incorporation New_RNA Nascent RNA with NHC-MP Incorporation->New_RNA New_Template NHC-MP containing RNA (serves as new template) New_RNA->New_Template Next Replication Round Mis_Pairing Ambiguous Base Pairing New_Template->Mis_Pairing Pair_G NHC pairs with G Mis_Pairing->Pair_G Pair_A NHC pairs with A Mis_Pairing->Pair_A Error_Catastrophe Accumulation of G->A and C->U Mutations Pair_G->Error_Catastrophe Pair_A->Error_Catastrophe Non_Viable Non-Viable Virus Error_Catastrophe->Non_Viable

Caption: Metabolic activation of Molnupiravir and mechanism of NHC-TP-induced lethal mutagenesis.

Quantitative Data Summary

The efficacy of NHC-TP as a substrate for viral RdRp and the antiviral activity of its parent compound have been quantified across various viruses and experimental systems.

Table 1: In Vitro Activity of NHC-TP against SARS-CoV-2 RdRp

ParameterCompeting NucleotideValueDescriptionReference
Selectivity CTP30-foldPreference of RdRp for natural CTP over NHC-TP.[7]
UTP171-foldPreference of RdRp for natural UTP over NHC-TP.[7]
ATP424-foldPreference of RdRp for natural ATP over NHC-TP.[7]
GTP12,841-foldPreference of RdRp for natural GTP over NHC-TP.[7]

Note: Selectivity is calculated as the incorporation efficiency of the natural nucleotide divided by the incorporation efficiency of NHC-TP. A lower value indicates more effective competition.

Table 2: Cell-Based Antiviral Activity of NHC / Molnupiravir

VirusCell LineCompoundValue (EC₅₀/IC₅₀)Reference
SARS-CoV-2 Vero E6NHC0.3 µM[8]
SARS-CoV-2 Calu-3NHC0.08 µM[9]
SARS-CoV-2 Vero E6NHC0.3 µM[10]
MERS-CoV VeroNHC0.56 µM[11]
MERS-CoV HAENHC0.024 µM[10]
SARS-CoV HAENHC0.14 µM[10]
Influenza A/B hAECNHC0.06 - 0.08 µM[12]
Norovirus Replicon CellsNHC1.5 µM[12]
Ebola Virus VeroE6NHC3.0 µM[12]

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration required to inhibit viral replication by 50%.

Detailed Experimental Protocols

Protocol 1: In Vitro Primer Extension Assay to Measure NHC-TP Incorporation

This assay quantitatively evaluates the efficiency of NHC-TP incorporation by a purified viral RdRp complex.[13]

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • Synthetic RNA template-primer duplex. The template should contain a known nucleotide (e.g., G or A) at the +1 position for incorporation.

  • NHC-TP and natural NTPs (ATP, CTP, GTP, UTP) of high purity.

  • 5'-radiolabeled primer (e.g., with [γ-³²P]ATP) or fluorescently labeled primer (e.g., FAM).[14][15]

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5-8.0), 10 mM KCl, 6 mM MgCl₂, 10% glycerol, 1 mM DTT.[16]

  • Stop/Loading Buffer: 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol.[15]

  • Denaturing polyacrylamide gel (e.g., 20%, 7M Urea).

Primer_Extension_Workflow Workflow: In Vitro RdRp Primer Extension Assay Start Prep Prepare Components: - Purified RdRp Enzyme - Labeled RNA Primer/Template - NHC-TP & Natural NTPs Start->Prep Setup Set up Reactions: - Constant RdRp & RNA - Titrate NHC-TP or competing NTP Prep->Setup Incubate Incubate at Optimal Temp (e.g., 30-37°C for 1-30 min) Setup->Incubate Quench Quench Reaction (Add Stop/Loading Buffer with EDTA) Incubate->Quench Denature Heat Denature Samples (e.g., 95°C for 5 min) Quench->Denature PAGE Separate Products by Size (Denaturing PAGE) Denature->PAGE Analyze Visualize & Quantify Bands (Phosphorimager or Fluorescence Scanner) PAGE->Analyze Calculate Calculate Kinetic Parameters (Kₘ, kₚₒₗ, Selectivity) Analyze->Calculate End Calculate->End

Caption: Workflow for determining NHC-TP incorporation efficiency using a primer extension assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of purified RdRp complex (e.g., 2 µM), and the labeled primer/template RNA duplex (e.g., 200 nM).[17]

  • Initiation: To measure incorporation efficiency, add varying concentrations of NHC-TP or the competing natural NTP (e.g., CTP) to initiate the reaction. For single-incorporation events, omit other NTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 1 to 30 minutes), ensuring the reaction is in the linear range.[17]

  • Quenching: Stop the reaction by adding an equal volume of Stop/Loading Buffer. The EDTA will chelate the Mg²⁺ ions, inactivating the polymerase.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA duplex.

  • Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run until adequate separation of the unextended primer (N) and the extended product (N+1) is achieved.

  • Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the band intensities for the unextended primer and the extended product.

  • Calculation: Plot the fraction of extended primer against the nucleotide concentration. Fit the data to the Michaelis-Menten equation to determine kinetic parameters (Kₘ and Vₘₐₓ). Calculate selectivity as (Vₘₐₓ/Kₘ)ₙₐₜᵤᵣₐₗ ₙᵤₖₑ / (Vₘₐₓ/Kₘ)ₙₕc-ₜₚ.[7]

Protocol 2: Cell-Based Viral Replication Inhibition Assay

This assay determines the effective concentration of the NHC prodrug (e.g., Molnupiravir or NHC itself) required to inhibit viral replication in a cell culture model.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza).

  • High-titer viral stock.

  • NHC or Molnupiravir compound stock, dissolved in DMSO.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Method for quantifying viral output (e.g., RT-qPCR, plaque assay, TCID₅₀, or high-content imaging for cytopathic effect).

Antiviral_Assay_Workflow Workflow: Cell-Based Antiviral Assay Start Seed Seed Host Cells in 96-well plate Start->Seed Incubate_Cells Incubate 24h (allow cells to adhere) Seed->Incubate_Cells Treat Treat Cells with Serial Dilutions of NHC Prodrug Incubate_Cells->Treat Infect Infect Cells with Virus (low MOI, e.g., 0.01-0.1) Treat->Infect Incubate_Virus Incubate for 24-72h (allow for viral replication) Infect->Incubate_Virus Quantify Quantify Viral Output Incubate_Virus->Quantify qPCR RT-qPCR for Viral RNA (from supernatant or cell lysate) Quantify->qPCR Plaque Plaque Assay (for infectious titer) Quantify->Plaque CPE Cytopathic Effect (CPE) (microscopy or viability stain) Quantify->CPE Calculate Calculate EC₅₀ Value (Dose-response curve fitting) qPCR->Calculate Plaque->Calculate CPE->Calculate End Calculate->End

Caption: Workflow for determining the cell-based antiviral efficacy of an NHC prodrug.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the NHC prodrug in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include "no drug" (virus control) and "no virus" (cell control) wells.

  • Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1, to allow for multiple rounds of replication.

  • Incubation: Incubate the plate for a period appropriate for the virus's replication cycle (e.g., 48-72 hours for SARS-CoV-2).

  • Quantification of Viral Output:

    • RT-qPCR: Harvest the supernatant or cell lysate, extract viral RNA, and perform RT-qPCR to quantify the number of viral genomes.

    • Plaque Assay: Collect the supernatant, perform serial dilutions, and use it to infect a fresh monolayer of cells under an agarose overlay to count infectious viral particles (plaque-forming units).

    • CPE Analysis: Assess the degree of virus-induced cytopathic effect (CPE) visually or by using a cell viability stain (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the viral output data to the virus control (0% inhibition) and cell control (100% inhibition). Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter dose-response curve to calculate the EC₅₀ value.

Protocol 3: Analysis of Viral Genome Mutational Frequency

This protocol outlines a method to confirm the mutagenic mechanism of NHC by sequencing viral genomes after passage in the presence of the compound.

Materials:

  • Cell culture and virus as in Protocol 2.

  • NHC or its prodrug.

  • Viral RNA extraction kit.

  • Reagents for RT-PCR to amplify the viral genome (in full or in specific regions).

  • Next-Generation Sequencing (NGS) platform and library preparation kits.

  • Bioinformatics software for sequence alignment and variant calling.

Procedure:

  • Viral Passage: Infect host cells with the virus and treat with a sub-lethal concentration of the NHC prodrug (e.g., at or below the EC₅₀). Culture until CPE is evident.

  • Harvest and Re-passage: Harvest the supernatant containing the progeny virus. Use this supernatant to infect a fresh batch of cells, again in the presence of the compound. Repeat for several passages (e.g., 5-10 passages) to allow mutations to accumulate.[11]

  • RNA Extraction: After the final passage, harvest the viral supernatant and extract the viral RNA.

  • Amplification: Perform RT-PCR to amplify the entire viral genome or specific genes of interest (e.g., the RdRp or Spike gene).

  • Sequencing: Prepare a sequencing library from the amplicons and perform deep sequencing (NGS) to achieve high coverage.[18]

  • Bioinformatics Analysis:

    • Align the sequencing reads to the reference genome of the starting viral stock.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs).

    • Calculate the mutation frequency (number of mutations per nucleotide) for the treated and untreated (control) passaged virus.[19][20]

    • Characterize the mutation spectrum (e.g., count the frequency of G->A, C->U, etc.) to confirm the signature of NHC-induced mutagenesis.[5]

References

Application Notes and Protocols for Analyzing NHC-Triphosphate Induced Mutations using Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir, is a ribonucleoside analog that exhibits broad-spectrum antiviral activity. Its mechanism of action involves its conversion to the triphosphate form (NHC-TP), which is then incorporated into the viral genome by the viral RNA-dependent RNA polymerase (RdRp). This incorporation is not chain-terminating; instead, NHC can act as a template for the incorporation of either guanine or adenine during subsequent replication rounds. This leads to an accumulation of G-to-A and C-to-U transition mutations, a process termed "lethal mutagenesis," which ultimately inhibits viral replication.

Next-generation sequencing (NGS) is a powerful tool for elucidating the mutational landscape induced by NHC-TP. By sequencing viral populations exposed to NHC, researchers can quantify the frequency and spectrum of mutations, providing insights into the drug's mechanism of action, the potential for viral escape, and the overall impact on the viral genome.

These application notes provide a comprehensive overview and detailed protocols for utilizing NGS to analyze NHC-triphosphate induced mutations in viral genomes.

Mechanism of NHC-Induced Mutagenesis

The mutagenic activity of NHC is a two-step process. First, the viral RdRp incorporates NHC monophosphate (NHC-MP) into the nascent viral RNA strand opposite a guanine or adenine in the template strand. Secondly, during the next round of replication, the incorporated NHC-MP can be read as either a cytosine (pairing with guanine) or a uracil (pairing with adenine), leading to transition mutations.

NHC_Mechanism cluster_metabolism Cellular Metabolism cluster_replication Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Nascent_RNA Nascent RNA with NHC-MP incorporated RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA (G>A, C>U transitions) Nascent_RNA->Mutated_RNA Second Round of Replication NGS_Workflow A 1. Cell Culture & Viral Infection B 2. NHC Treatment A->B C 3. Viral RNA Extraction B->C D 4. NGS Library Preparation C->D E 5. Next-Generation Sequencing D->E F 6. Data Analysis: - Quality Control - Alignment - Variant Calling E->F G 7. Mutation Analysis & Visualization F->G Bioinformatics_Pipeline Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trim Adapter & Quality Trimming (Trimmomatic) QC->Trim Align Alignment to Reference (BWA-MEM) Trim->Align BAM Sorted Alignment File (BAM) Align->BAM Variant_Call Variant Calling (LoFreq) BAM->Variant_Call VCF Variant Call Format (VCF) Variant_Call->VCF Analysis Downstream Analysis (Mutation Spectrum) VCF->Analysis

Application Notes and Protocols for In Vitro Selection of Resistant Viruses with NHC-Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycytidine (NHC), the active form of the antiviral prodrug molnupiravir, is a ribonucleoside analog that exhibits broad-spectrum activity against various RNA viruses.[1][2] Once inside the cell, NHC is phosphorylated to its active triphosphate form, NHC-triphosphate (NHC-TP). NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to widespread mutations in the viral genome through a process known as lethal mutagenesis.[2][3] This mechanism of action suggests a high barrier to the development of viral resistance.[4] These application notes provide detailed protocols for the in vitro selection and characterization of viral resistance to NHC-TP, a critical step in the preclinical evaluation of this antiviral agent.

Data Presentation

Table 1: Antiviral Activity of NHC against Coronaviruses
VirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Murine Hepatitis Virus (MHV)DBT-90.17>200>1000[5]
MERS-CoVVero0.56>10>20[5]
Table 2: In Vitro Resistance Selection against NHC
VirusCell LineNumber of PassagesFold-change in EC90Key Mutations ObservedReference
Murine Hepatitis Virus (MHV)DBT-930~2Multiple, low-frequency transition mutations[5]

Signaling Pathways and Mechanisms

The primary mechanism of action of NHC-TP is the induction of lethal mutagenesis in the viral genome. This process does not directly involve the modulation of specific host cell signaling pathways for its antiviral effect. Instead, it directly targets the viral replication machinery.

NHC_Mechanism Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis Host_Kinases Host Cell Kinases NHC->Host_Kinases NHC_TP NHC-Triphosphate (Active Form) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Substrate Competition Host_Kinases->NHC_TP Phosphorylation Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation into Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Tautomerization & Mispairing Error_Catastrophe Error Catastrophe & Viral Inactivation Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of NHC-triphosphate leading to lethal mutagenesis.

Experimental Protocols

Protocol 1: General Cell and Virus Culture

This protocol outlines the basic procedures for maintaining the Vero E6 cell line and propagating viral stocks, which are prerequisites for the resistance selection experiments.

Materials:

  • Vero E6 cells (ATCC CRL-1586)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Virus stock (e.g., SARS-CoV-2)

  • Cell culture flasks (T-75, T-150)

  • 6-well and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete growth medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding new flasks.

  • Virus Stock Propagation:

    • Seed Vero E6 cells in T-150 flasks and grow to 80-90% confluency.

    • Infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.

    • Adsorb the virus for 1 hour at 37°C, gently rocking the flask every 15 minutes.

    • After adsorption, add complete growth medium (with reduced FBS, e.g., 2%) and incubate at 37°C.

    • Monitor the cells daily for cytopathic effect (CPE).

    • When extensive CPE is observed (typically 2-3 days post-infection), harvest the supernatant.

    • Centrifuge the supernatant at low speed to pellet cell debris and collect the clarified virus-containing supernatant.

    • Aliquot the virus stock and store at -80°C.

Protocol 2: In Vitro Selection of Resistant Viruses by Serial Passage

This protocol describes the methodology for selecting for viral resistance to NHC by repeatedly passaging the virus in the presence of increasing concentrations of the compound.

Resistance_Selection_Workflow start Start: Wild-Type Virus Stock passage_n Passage 1: Infect Cells + Low Conc. NHC start->passage_n harvest_n Harvest Supernatant passage_n->harvest_n titer_n Determine Viral Titer (Plaque Assay) harvest_n->titer_n next_passage Passage 2: Infect Fresh Cells with Harvested Virus + Increased Conc. NHC titer_n->next_passage repeat Repeat for 20-30 Passages next_passage->repeat end Characterize Resistant Virus (Phenotypic & Genotypic Analysis) repeat->end

Caption: Experimental workflow for in vitro viral resistance selection.

Materials:

  • Vero E6 cells

  • High-titer virus stock

  • N-hydroxycytidine (NHC)

  • Complete growth medium and serum-free medium

  • 6-well plates

  • Reagents and equipment for viral titration (Protocol 3)

Procedure:

  • Initial Infection (Passage 1):

    • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

    • Infect the cells with the wild-type virus at an MOI of 0.01 in the presence of NHC at a starting concentration equal to the EC50.

    • Include a parallel culture with no drug as a control.

    • Incubate at 37°C until CPE is observed.

  • Subsequent Passages:

    • Harvest the supernatant from the wells showing CPE.

    • Use a portion of this supernatant to infect fresh monolayers of Vero E6 cells.

    • For each subsequent passage, gradually increase the concentration of NHC (e.g., 1.5 to 2-fold increase) if the virus continues to replicate (i.e., CPE is observed). If the virus is completely inhibited, the concentration should be maintained or slightly decreased to allow for viral breakthrough.

    • Continue this serial passage for a predetermined number of passages (e.g., 20-30 passages).

    • At each passage, or at regular intervals, aliquot and store a sample of the viral supernatant at -80°C for later analysis.

  • Monitoring:

    • At each passage, monitor the cells for CPE.

    • Periodically, determine the viral titer of the harvested supernatant using a plaque assay (Protocol 3).

Protocol 3: Viral Titration by Plaque Assay

This protocol is used to quantify the concentration of infectious virus particles in a sample, expressed as plaque-forming units per milliliter (PFU/mL).

Materials:

  • Vero E6 cells

  • Virus samples (from resistance selection or stock)

  • Serum-free DMEM

  • Complete growth medium

  • Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Serial Dilution of Virus:

    • On the day of the assay, prepare 10-fold serial dilutions of the virus samples in serum-free DMEM.

  • Infection:

    • Remove the growth medium from the confluent cell monolayers and wash once with PBS.

    • Infect the cells in duplicate with 200 µL of each viral dilution.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Overlay:

    • After the adsorption period, remove the inoculum and gently add 2 mL of overlay medium to each well.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation and Staining:

    • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

    • To visualize the plaques, fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and the formalin, and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Titer Calculation:

    • Count the number of plaques in the wells that have a countable number of plaques (typically 10-100).

    • Calculate the viral titer (PFU/mL) using the following formula:

      • Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol 4: Determination of EC50 Values

This protocol is for determining the 50% effective concentration (EC50) of NHC against the wild-type and passage-selected viruses.

Materials:

  • Vero E6 cells

  • Wild-type and passaged virus stocks

  • N-hydroxycytidine (NHC)

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., CellTiter-Glo for CPE reduction assay, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Dilution:

    • Prepare a serial dilution of NHC in the appropriate medium.

  • Infection and Treatment:

    • Infect the cells with the virus (wild-type or passaged) at a predetermined MOI (e.g., 0.05).

    • Immediately after infection, add the serially diluted NHC to the wells.

    • Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation and Assay:

    • Incubate the plates at 37°C for a period that allows for robust viral replication in the control wells (e.g., 48-72 hours).

    • Quantify the extent of viral replication or CPE. For a CPE reduction assay, use a reagent like CellTiter-Glo to measure cell viability.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition versus the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 5: Genotypic Analysis of Resistant Viruses by Next-Generation Sequencing (NGS)

This protocol provides a general workflow for identifying mutations in the viral genome that may be associated with resistance to NHC.

Materials:

  • Viral supernatant from selected passages

  • Viral RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers for amplifying the viral genome (or specific regions of interest, e.g., the RdRp gene)

  • High-fidelity DNA polymerase for PCR

  • Reagents and equipment for DNA purification and quantification

  • NGS library preparation kit

  • Next-generation sequencer (e.g., Illumina)

Procedure:

  • RNA Extraction:

    • Extract viral RNA from the supernatant of the passaged virus samples using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.

  • PCR Amplification:

    • Amplify the entire viral genome or specific target regions using overlapping PCR amplicons with a high-fidelity DNA polymerase.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified PCR products using a commercial library preparation kit.

    • Perform next-generation sequencing on the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the wild-type viral reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the passaged virus samples compared to the wild-type.

    • Analyze the frequency of these mutations within the viral population at different passages to identify mutations that are selected for over time in the presence of NHC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NHC-Triphosphate for Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of molnupiravir, to optimize its antiviral efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments involving NHC and its active triphosphate form.

Issue Potential Causes Recommended Solutions
Low or undetectable intracellular NHC-TP levels 1. Cellular uptake issues: The cell line used may have inefficient nucleoside transport. 2. Insufficient phosphorylation: The cell line may have low levels of the necessary kinases to convert NHC to NHC-TP. 3. Rapid degradation: NHC-TP may be unstable in the specific cell type or experimental conditions. The intracellular half-life of NHC-TP in Huh-7 cells has been calculated to be approximately 3.0 ± 1.3 hours.[1] 4. Sample processing delays: Delays in processing and lysing cells can lead to metabolite degradation. Samples should be processed and lysed rapidly, typically within 60 minutes of collection.[2]1. Select appropriate cell lines: Use cell lines known to efficiently phosphorylate NHC, such as HepG2, Huh-7, or CEM cells.[1][3] 2. Optimize incubation time: Determine the optimal incubation time for maximal NHC-TP accumulation in your specific cell line. For example, in HepG2 cells exposed to 20 µM NHC, peak NHC-TP concentrations were observed 6 hours post-treatment.[2] 3. Ensure proper sample handling: Minimize the time between cell harvesting and extraction. Keep samples on ice and use pre-chilled solvents.[2] 4. Validate extraction method: Use a validated method for intracellular metabolite extraction, such as cold 60% methanol followed by overnight incubation at -20°C.[1]
High variability in antiviral efficacy (EC50 values) 1. Inconsistent NHC-TP concentrations: Variability in intracellular NHC-TP levels between experiments will lead to inconsistent antiviral effects. 2. Cell density and health: Differences in cell confluency and viability can affect metabolism and viral replication. 3. Timing of drug addition: The antiviral effect of NHC is dependent on the timing of its application relative to infection.[4] 4. Assay conditions: Variations in multiplicity of infection (MOI), incubation time, and assay readout can all contribute to variability.1. Standardize cell culture: Maintain consistent cell seeding densities and ensure high cell viability (>95%) for all experiments. 2. Optimize and standardize timing: Add NHC at a consistent time point relative to viral infection. For example, adding NHC 2 hours prior to infection can be more effective than adding it post-infection.[4] 3. Control for MOI: Use a consistent and validated MOI for all antiviral assays. 4. Use appropriate controls: Include positive (e.g., another known antiviral) and negative (vehicle) controls in every experiment.
Observed cytotoxicity at therapeutic concentrations 1. Off-target effects: NHC can be mutagenic to mammalian cells at certain concentrations.[5][6] 2. Mitochondrial toxicity: The diphosphate form of NHC can be a substrate for ribonucleotide reductase, potentially leading to its incorporation into host cell DNA.[5] While some studies suggest NHC does not significantly impair mitochondrial function in certain cell lines like HepG2[3][7], others have shown concentration- and time-dependent DNA damage in HaCaT and A549 cells.[6] 3. Cell line sensitivity: Different cell lines exhibit varying sensitivity to NHC, with 50% cytotoxic concentration (CC50) values ranging from 7.5 µM in CEM cells to >100 µM in others.[3]1. Determine the CC50: Establish the CC50 of NHC in your specific cell line to identify the therapeutic window. 2. Monitor cell health: Regularly assess cell viability and morphology during treatment. Consider using lower, non-toxic concentrations of NHC in combination with other compounds, such as DHODH inhibitors, to enhance antiviral activity synergistically.[8] 3. Use appropriate assays: Employ assays to assess mitochondrial function (e.g., ATP production assays) and DNA damage (e.g., comet assay) if cytotoxicity is a concern.[6][7]
Suboptimal antiviral activity despite detectable NHC-TP 1. Competition with endogenous nucleotides: High intracellular pools of CTP and UTP can compete with NHC-TP for incorporation into viral RNA by the RNA-dependent RNA polymerase (RdRp).[9][10] 2. Viral proofreading activity: Some coronaviruses possess a 3'-5' exoribonuclease (ExoN) that can potentially remove misincorporated nucleoside analogs, though NHC appears to largely evade this proofreading mechanism.[11] 3. Drug combination effects: The presence of other compounds in the culture medium could interfere with NHC's mechanism of action.1. Consider combination therapy: Co-administration of NHC with inhibitors of de novo pyrimidine synthesis, such as dihydroorotate dehydrogenase (DHODH) inhibitors, can enhance its antiviral efficacy by reducing the competing CTP pool.[8] 2. Verify viral strain sensitivity: Ensure the viral strain being used is sensitive to NHC. While NHC has broad-spectrum activity, variations in sensitivity can occur.[9][12] 3. Simplify experimental medium: If possible, use a defined medium to avoid unknown interactions with other components.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of NHC-triphosphate?

NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[9][10] It is incorporated into the nascent viral RNA strand in place of cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][13] Due to its ability to tautomerize, the incorporated NHC can then mispair with either guanosine or adenosine during subsequent rounds of replication, leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately renders the virus non-viable.[9][14]

2. How is NHC converted to NHC-triphosphate intracellularly?

N4-hydroxycytidine (NHC), the primary circulating metabolite of the prodrug molnupiravir, is taken up by cells and is sequentially phosphorylated by host cell kinases to its active triphosphate form, NHC-TP.[5][9] This is a crucial activation step for its antiviral activity.

cluster_extracellular Extracellular cluster_intracellular Intracellular Molnupiravir Molnupiravir (Prodrug) NHC NHC (N4-hydroxycytidine) Molnupiravir->NHC Hydrolysis NHC_MP NHC-Monophosphate NHC->NHC_MP NHC_DP NHC-Diphosphate NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Viral_RNA Viral RNA NHC_TP->Viral_RNA Incorporation by Viral RdRp

Caption: Intracellular activation of Molnupiravir to NHC-TP.

3. What are typical intracellular concentrations of NHC-TP?

Intracellular NHC-TP concentrations can vary significantly depending on the cell type, the concentration of NHC used, and the incubation time.

Cell LineNHC ConcentrationIncubation TimeIntracellular NHC-TP Concentration (pmol/10⁶ cells)
HepG220 µM6 hours732.7 ± 2.9[3]
HepG210 µM4 hours72.4 ± 30.3[1]
Huh-710 µM4 hours48.3 ± 14.3[1]
CEM10 µM1 hour158.4 ± 14.5[3]
PC-310 µM6 hours819.5 ± 16.8[3]

4. How can I measure intracellular NHC-TP concentrations?

The most common and accurate method for quantifying intracellular NHC-TP is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This technique allows for the sensitive and specific measurement of NHC-TP in cell lysates. Validated bioanalytical methods are available and can be adapted for specific experimental needs.[2] Less direct methods, such as enzymatic assays involving the inhibition of reverse transcriptase, have also been developed for other nucleoside triphosphates and could potentially be adapted.[15]

start Cell Culture with NHC harvest Harvest and Count Cells start->harvest lyse Cell Lysis (e.g., 60-70% Methanol) harvest->lyse extract Metabolite Extraction lyse->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification (vs. Standard Curve) lcms->quantify end Intracellular NHC-TP Concentration quantify->end

Caption: Experimental workflow for NHC-TP quantification.

5. What is the stability of NHC and NHC-TP?

NHC is unstable in whole blood at room temperature but is stable for up to 4 hours on ice.[2] In plasma, it shows acceptable stability for 24 hours at room temperature.[2] The active metabolite, NHC-TP, is stable in PBMC lysate at room temperature for up to 77 hours and can withstand up to three freeze/thaw cycles.[2]

6. How does NHC's antiviral activity vary across different viruses?

NHC demonstrates broad-spectrum antiviral activity against a range of RNA viruses. The 50% effective concentration (EC50) values, however, can differ depending on the virus and the cell line used in the assay.

VirusCell LineEC50 (µM)
SARS-CoV-2MultipleSub- to low-micromolar[9]
MERS-CoVVero0.56[11]
Murine Hepatitis Virus (MHV)DBT-90.17[11]
DENV-2imHC0.7[12]
ZIKVimHC0.5[12]
CHIKVVero0.4[12]
Influenza A (H1N1)Vero0.8[12]
RSV-AHEp-24.6[12]

Detailed Experimental Protocols

Protocol 1: Determination of Intracellular NHC-TP Half-life

This protocol is adapted from studies on NHC metabolism in Huh-7 cells.[1]

  • Cell Seeding: Seed Huh-7 cells (or other cell line of interest) in a 6-well plate at a density that allows for near-confluency at the time of the experiment (e.g., 2.5 x 10⁶ cells/well).

  • Drug Incubation: Incubate the cells with a known concentration of NHC (e.g., 10 µM) for a period sufficient to allow for maximal NHC-TP accumulation (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.

  • Drug Removal: After incubation, remove the medium containing NHC and wash the cells three times with pre-warmed, drug-free culture medium to eliminate any extracellular drug.

  • Time-Course Incubation: Add fresh, drug-free culture medium to the wells and incubate the cells for various time periods (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Metabolite Extraction: At each time point, perform the following extraction procedure:

    • Aspirate the medium and wash the cell layer once with cold phosphate-buffered saline (PBS).

    • Add 1 mL of cold 60% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate the samples overnight at -20°C to facilitate protein precipitation and metabolite extraction.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Collect the supernatant for analysis.

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of NHC-TP at each time point.

  • Half-life Calculation: Plot the natural logarithm of the NHC-TP concentration versus time. The slope of the terminal linear portion of the curve represents the elimination rate constant (κ). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = -0.693 / κ.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol to determine the EC50 of NHC against a plaque-forming virus.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 24-well plates to form a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of NHC in culture medium.

  • Infection: Aspirate the growth medium from the cells and infect the monolayers with the virus at a low multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 0.01 PFU/cell). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose) containing the different concentrations of NHC or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Count the number of plaques for each drug concentration. Calculate the percentage of plaque reduction relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.[16]

References

Troubleshooting low efficacy of NHC-triphosphate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NHC-Triphosphate

Welcome to the technical support center for NHC-triphosphate (NHC-TP) and its parent nucleoside, β-d-N4-hydroxycytidine (NHC). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the efficacy of NHC in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NHC?

A1: β-d-N4-hydroxycytidine (NHC) is a nucleoside analog that exhibits broad-spectrum antiviral activity. Its mechanism relies on intracellular conversion to its active 5'-triphosphate form (NHC-TP).[1] This process begins with NHC entering the host cell, where cellular kinases phosphorylate it sequentially to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally NHC-TP.[2] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates NHC-TP into the newly synthesized viral RNA.[3] This incorporation is mutagenic, causing an accumulation of errors in the viral genome that leads to a non-viable virus, a process known as "viral error catastrophe".[1][4]

Q2: I am observing much lower antiviral activity (higher EC50) than what is reported in the literature. What are the potential primary causes?

A2: Several factors can lead to lower-than-expected efficacy. The primary areas to investigate are:

  • Compound Integrity: Degradation of the NHC compound.

  • Cellular Metabolism: Insufficient phosphorylation of NHC to the active NHC-TP form by the host cell.[5][6]

  • Cell Line Specificity: The type of cell line used can have a significant impact, as the expression and activity of nucleoside kinases vary between cell types.[2][7]

  • Experimental Setup: Issues with the assay protocol, including cell density, virus titer, or incubation times.

  • Cytotoxicity: The compound may be causing significant cell death at concentrations required for antiviral activity, masking the true efficacy.

Q3: How stable is NHC in cell culture media?

A3: Studies have shown that NHC and similar N-heterocyclic carbene compounds can be stable in biological media, including cell culture media and human serum, for extended periods (e.g., up to 21 days) without significant degradation.[8][9][10][11] However, stability can be influenced by factors like pH, temperature, and specific media components. It is always recommended to prepare fresh solutions of NHC for experiments and avoid repeated freeze-thaw cycles.

Q4: Can my choice of cell line affect the efficacy of NHC?

A4: Absolutely. The antiviral activity of nucleoside analogs like NHC is critically dependent on host cell enzymes for their activation (phosphorylation).[2][12] Different cell lines (e.g., Vero, Huh-7, Calu-3) express varying levels of the kinases required for this three-step phosphorylation. If a cell line has low expression of a key kinase, it will produce less of the active NHC-TP, resulting in lower antiviral efficacy.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to the low efficacy of NHC in cell culture.

Problem 1: High EC50 Value / No Dose-Response Relationship

If your experiments yield an EC50 value significantly higher than published data or show a flat response across different concentrations, follow this workflow.

Troubleshooting Workflow for Low NHC Efficacy

G start Low Efficacy Observed (High EC50) check_compound Step 1: Verify Compound Integrity start->check_compound Is the compound active and stable? check_cells Step 2: Assess Cell Health & Suitability start->check_cells Are the cells healthy and capable? check_assay Step 3: Review Assay Parameters start->check_assay Is the experimental setup correct? check_metabolism Step 4: Investigate Cellular Metabolism (Advanced) start->check_metabolism Is the prodrug being activated? sol_compound1 Source new, certified compound. Prepare fresh stock solutions. check_compound->sol_compound1 sol_cells1 Perform cytotoxicity assay (MTT, etc.). Ensure CC50 >> EC50. check_cells->sol_cells1 Check for toxicity sol_cells2 Test in a different, validated cell line (e.g., Huh-7, Calu-3). check_cells->sol_cells2 Check for metabolic capacity sol_assay1 Optimize MOI. Validate viral titer. check_assay->sol_assay1 sol_assay2 Adjust incubation time. Ensure assay endpoint is appropriate. check_assay->sol_assay2 sol_metabolism1 Quantify intracellular NHC-TP levels (LC-MS/MS). check_metabolism->sol_metabolism1

Caption: A step-by-step workflow for diagnosing the root cause of low NHC efficacy.

Step-by-Step Actions:

  • Verify Compound Integrity:

    • Question: Is my NHC stock degraded or impure?

    • Action: Purchase a new lot of NHC from a reputable supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.

  • Assess Cell Health and Cytotoxicity:

    • Question: Is the compound overly toxic to my cells, confounding the results?

    • Action: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). Run this assay in parallel with your antiviral assay, using the same cell line, seeding density, and incubation time. A valid therapeutic window requires the CC50 to be significantly higher than the EC50.

  • Evaluate Cell Line Suitability:

    • Question: Does my cell line have the necessary metabolic machinery to activate NHC?

    • Action: Test the efficacy of NHC in a different cell line known to be permissive to both the virus and NHC activation (e.g., Huh-7 cells have been shown to phosphorylate NHC effectively).[13] Comparing results between cell lines can reveal if the issue is cell-type specific.

  • Review Assay Parameters:

    • Question: Is my viral inoculum or assay endpoint appropriate?

    • Action:

      • Multiplicity of Infection (MOI): An MOI that is too high can overwhelm the antiviral effect. Titrate your virus stock and perform the assay using a lower MOI (e.g., 0.01-0.1).

      • Incubation Time: The timing of drug addition is critical. For NHC, the antiviral effect is most prominent when applied early in the infectious process.[4][14] Ensure the compound is added at the time of infection or shortly after.

Problem 2: High Variability Between Replicates
  • Question: Why are my results inconsistent across wells or experiments?

  • Possible Causes & Solutions:

    • Inaccurate Pipetting: Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions.

    • Uneven Cell Seeding: Ensure cells are thoroughly resuspended before plating to avoid clumps and achieve a uniform monolayer. Inconsistent cell numbers will lead to variable results.

    • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS/media to maintain humidity.

    • Contamination: Visually inspect cultures for signs of bacterial or fungal contamination. Perform routine mycoplasma testing.[15]

Metabolic Activation Pathway

Understanding the intracellular activation of NHC is key to troubleshooting its efficacy. The prodrug NHC must undergo three phosphorylation steps, catalyzed by host cell kinases, to become the active antiviral agent, NHC-TP. A failure at any of these steps will result in low efficacy.

G cluster_cell Host Cell cluster_virus Viral Replication NHC NHC (Prodrug) (β-d-N4-hydroxycytidine) NHC_MP NHC-Monophosphate (NHC-MP) NHC->NHC_MP  Host Kinase 1  (Rate-Limiting Step) NHC_DP NHC-Diphosphate (NHC-DP) NHC_MP->NHC_DP  Host Kinase 2 NHC_TP NHC-Triphosphate (NHC-TP - Active Drug) NHC_DP->NHC_TP  Host Kinase 3 RdRp Viral RdRp NHC_TP->RdRp Incorporation RNA Viral RNA Synthesis RdRp->RNA Error Error Catastrophe (Mutagenesis) RNA->Error

Caption: The intracellular metabolic activation pathway of NHC to its active form, NHC-TP.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • NHC compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of NHC in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted NHC compound (including a "no drug" control).

  • Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the "no drug" control and plot the dose-response curve to determine the CC50.

Protocol 2: Viral Titer Reduction Assay

This assay quantifies the reduction in infectious virus particles following treatment with NHC.

Materials:

  • 24-well or 48-well cell culture plates

  • Virus stock of known titer (PFU/mL or TCID50/mL)

  • NHC compound stock solution

  • Overlay medium (e.g., 1% methylcellulose or agarose in medium)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

Methodology:

  • Seed host cells in plates to form a confluent monolayer (typically 24-48 hours).

  • Prepare serial dilutions of NHC in infection medium (serum-free or low-serum).

  • Aspirate the growth medium from the cells.

  • In a separate tube, mix the virus (at a desired MOI, e.g., 0.01) with each NHC dilution.

  • Add the virus-drug mixture to the cell monolayers. Include "virus only" and "no virus" controls.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Aspirate the inoculum and wash the cells gently with PBS.

  • Add 1 mL of overlay medium containing the corresponding NHC dilution to each well.

  • Incubate for a period sufficient for plaque formation (e.g., 2-5 days, depending on the virus).

  • Aspirate the overlay, fix the cells with 10% formalin for 30 minutes, and then stain with Crystal Violet for 15 minutes.

  • Wash the plates with water, allow them to dry, and count the plaques.

  • Calculate the percent inhibition for each concentration relative to the "virus only" control and plot the dose-response curve to determine the EC50.

Data Presentation Tables

Table 1: Example Dose-Response and Cytotoxicity Data

NHC Conc. (µM)% Viral Inhibition% Cell Viability
0.015.2100.0
0.125.898.5
0.5 51.3 (EC50) 95.1
1.078.992.3
10.095.488.7
50.099.170.2
100.0 99.548.9 (CC50)

Summary: In this example, the EC50 is 0.5 µM and the CC50 is 100 µM, yielding a Selectivity Index (SI = CC50/EC50) of 200, which indicates a good therapeutic window.

Table 2: Troubleshooting Efficacy Across Different Cell Lines

Cell LineHost Kinase ProfileObserved EC50 (µM)Interpretation
Cell Line ALow dCK Expression> 50 µMLow efficacy likely due to poor phosphorylation.
Vero E6Moderate Kinases5.5 µMModerate efficacy, as expected.
Huh-7High Kinase Activity0.8 µMHigh efficacy, indicating robust metabolic activation.

This table illustrates how different metabolic capacities of cell lines can directly impact the observed antiviral efficacy of NHC.

References

Stability of NHC-triphosphate tetrasodium salt in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of NHC-triphosphate tetrasodium salt in aqueous solutions for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound salt solutions?

A1: For optimal stability, stock solutions of this compound salt should be stored in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to protect the solutions from light and moisture.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.[3]

Q2: How stable is NHC-triphosphate in aqueous solutions at room temperature?

A2: While specific data for pure aqueous solutions is limited, studies conducted in peripheral blood mononuclear cell (PBMC) lysates have shown that NHC-triphosphate is stable for up to 77 hours at room temperature.[4] However, for general laboratory buffers, it is best practice to prepare working solutions fresh and use them on the same day if possible, or keep them on ice for the duration of the experiment to minimize degradation.[3]

Q3: What factors can affect the stability of NHC-triphosphate in my experiments?

A3: The stability of NHC-triphosphate, like other nucleoside triphosphates, is influenced by several factors:

  • pH: ATP, a similar molecule, is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] More extreme acidic or alkaline pH levels will accelerate hydrolysis of the triphosphate chain.

  • Temperature: Higher temperatures significantly increase the rate of degradation.[5] It is advisable to keep solutions on ice during experiments.

  • Enzymatic Contamination: Nucleases present in reagents or on lab equipment can rapidly degrade the molecule. Using nuclease-free water and sterile techniques is essential.

  • Divalent Cations: While often required for enzymatic reactions, the presence of divalent cations can also contribute to the hydrolysis of the triphosphate chain over time.

Q4: What are the primary degradation products of NHC-triphosphate?

A4: The primary degradation pathway for nucleoside triphosphates in aqueous solution is the hydrolysis of the high-energy phosphate bonds. This results in the formation of NHC-diphosphate (NHC-DP) and subsequently NHC-monophosphate (NHC-MP). Additionally, the parent nucleoside, β-d-N4-Hydroxycytidine (NHC), is known to undergo deamination, and it is plausible that NHC-triphosphate may also be susceptible to this modification at the base.

Stability Data

The following table summarizes the available quantitative stability data for NHC-triphosphate from a study conducted in human PBMC lysate.

ConditionMatrixDurationStability OutcomeReference
Room TemperaturePBMC LysateUp to 77 hoursStable[4]
Freeze-Thaw CyclesPBMC LysateUp to 3 cyclesStable[4]
Long-Term StoragePBMC LysateUp to 148 daysStable at ≤ -70 °C[4]
Intracellular Half-lifeHuh-7 CellsN/A3.0 ± 1.3 hours[5]

Experimental Protocols

Protocol: Preparation and Handling of NHC-Triphosphate Aqueous Solutions

This protocol outlines the recommended procedure for preparing and handling this compound salt solutions to maintain their stability for use in biochemical and cellular assays.

Materials:

  • This compound salt (solid)

  • Nuclease-free water

  • Desired experimental buffer (nuclease-free, pH 6.8-7.4 recommended)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes with sterile, nuclease-free tips

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of solid NHC-triphosphate to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the solid NHC-triphosphate in nuclease-free water to a desired stock concentration (e.g., 10 mM or 100 mM). Do not use buffers containing divalent cations for the initial stock solution if long-term storage is intended.

    • Mix gently by pipetting up and down. Avoid vigorous vortexing.

  • Aliquoting and Storage of Stock Solution:

    • Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your future experiments.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Preparation of Working Solution:

    • When ready to perform an experiment, thaw a single aliquot of the stock solution on ice.

    • Dilute the stock solution to the final working concentration using your pre-chilled, nuclease-free experimental buffer.

    • If your assay requires divalent cations (e.g., MgCl₂), add them to the final working solution or the reaction mixture immediately before starting the experiment.

    • Keep the working solution on ice throughout the duration of the experiment.

  • Best Practices:

    • Always use sterile, nuclease-free labware and reagents.

    • Wear gloves to prevent nuclease contamination from skin.

    • Avoid multiple freeze-thaw cycles of the stock solution. Discard any unused portion of a thawed aliquot.

    • For sensitive applications, it is recommended to periodically check the integrity of the NHC-triphosphate stock solution using methods like HPLC.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected activity in enzymatic assays Degradation of NHC-triphosphate due to improper storage or handling.Prepare fresh working solutions from a new aliquot of stock solution. Ensure the stock has not undergone multiple freeze-thaw cycles. Keep all solutions on ice during the experiment.
pH of the buffer is outside the optimal range for stability.Check the pH of your buffer. For optimal stability, a pH between 6.8 and 7.4 is recommended for the stock solution.
Nuclease contamination.Use nuclease-free water, buffers, and labware. Use fresh aliquots of all reagents.
Variable results between experiments Inconsistent concentration of active NHC-triphosphate.Ensure accurate and consistent pipetting when preparing dilutions. Use freshly thawed aliquots for each experiment to avoid variability from partially degraded solutions.
Degradation during the experiment.Minimize the time the working solution is kept at room temperature. Prepare master mixes on ice.
Complete loss of activity Extensive degradation of the NHC-triphosphate stock solution.Discard the current stock solution and prepare a new one from the solid compound. Review storage and handling procedures.
Incorrect compound used.Verify the identity of the compound.

Visualizations

Potential Degradation Pathways of NHC-Triphosphate NHC_TP NHC-Triphosphate NHC_DP NHC-Diphosphate NHC_TP->NHC_DP Hydrolysis Deaminated_NHC_TP Deaminated NHC-Triphosphate NHC_TP->Deaminated_NHC_TP Deamination (potential) NHC_MP NHC-Monophosphate NHC_DP->NHC_MP Hydrolysis Experimental Workflow for NHC-Triphosphate Usage Start Start: Solid NHC-TP Reconstitute Reconstitute in Nuclease-Free Water Start->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Prepare_Working Prepare Working Solution in Cold Buffer Thaw->Prepare_Working Experiment Perform Experiment (Keep on Ice) Prepare_Working->Experiment End End Experiment->End Troubleshooting Guide for NHC-Triphosphate Experiments Problem Inconsistent/Low Activity? Check_Storage Check Storage Conditions (Temp, Freeze-Thaw Cycles) Problem->Check_Storage Check_Handling Review Handling Procedure (Kept on Ice?) Problem->Check_Handling Check_Reagents Assess Reagent Quality (Nuclease-Free? pH?) Problem->Check_Reagents Solution_Storage Use New Aliquot Check_Storage->Solution_Storage Improper Solution_Handling Prepare Fresh Solution, Keep Cold Check_Handling->Solution_Handling Improper Solution_Reagents Use Nuclease-Free Reagents, Check Buffer pH Check_Reagents->Solution_Reagents Compromised

References

Technical Support Center: Overcoming Experimental Variability in NHC-Triphosphate Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in NHC-triphosphate (NHC-TP) antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NHC-triphosphate?

A1: NHC-triphosphate is the active form of the antiviral prodrug molnupiravir.[1][2] Molnupiravir is converted to β-D-N4-hydroxycytidine (NHC) in the body, which is then taken up by cells and phosphorylated to NHC-triphosphate (NHC-TP).[1][2] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] Its incorporation into the viral RNA leads to an accumulation of mutations, a process known as lethal mutagenesis or error catastrophe, which ultimately inhibits viral replication.[5][6]

Q2: Which assay formats are commonly used to determine the antiviral efficacy of NHC?

A2: Several cell-based assays are used to evaluate the antiviral activity of NHC. The most common include:

  • Plaque Reduction Assay: This assay measures the ability of a compound to reduce the formation of viral plaques, which are areas of cell death in a monolayer.[7][8]

  • Cytopathic Effect (CPE) Reduction Assay: This method assesses the ability of a compound to protect cells from the damaging effects (CPE) caused by viral infection.[7][9]

  • Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus or viral RNA produced by infected cells in the presence of the antiviral compound.[7][10]

Q3: What are the primary sources of experimental variability in these assays?

A3: Experimental variability can arise from multiple factors, including:

  • Cellular Factors: Cell line selection, passage number, cell seeding density, and overall cell health can significantly impact results.[1][11]

  • Viral Factors: The virus strain, the quality of the virus stock, and the multiplicity of infection (MOI) used can lead to inconsistent outcomes.

  • Assay Protocol: Variations in incubation times, compound concentrations, and operator-dependent techniques (e.g., pipetting) are common sources of variability.[12]

  • Reagents and Materials: The quality and consistency of cell culture media, sera, and other reagents can affect assay performance.

Troubleshooting Guides

Inconsistent EC50 Values

Problem: You are observing significant variability in the half-maximal effective concentration (EC50) of NHC between experiments.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent EC50 Values C1 Cell-Related Issues Problem->C1 C2 Virus-Related Issues Problem->C2 C3 Assay Protocol Deviations Problem->C3 C4 Compound/Reagent Issues Problem->C4 S1 Standardize Cell Culture - Use consistent cell passage number - Optimize and maintain cell seeding density - Regularly test for mycoplasma contamination C1->S1 S2 Standardize Virus Stock and Inoculum - Use a well-characterized and titered virus stock - Optimize and consistently use the same MOI - Perform fresh dilutions for each experiment C2->S2 S3 Strict Protocol Adherence - Ensure consistent incubation times - Use calibrated pipettes and consistent technique - Include appropriate controls (positive, negative, vehicle) C3->S3 S4 Verify Compound and Reagents - Confirm compound concentration and stability - Use fresh, high-quality media and supplements - Check for lot-to-lot variability of reagents C4->S4 cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Background or No Inhibition C1 Compound Inactivity Problem->C1 C2 Viral Resistance Problem->C2 C3 Assay Sensitivity Problem->C3 C4 Cellular Factors Problem->C4 S1 Verify Compound Activity - Check compound purity and concentration - Test a fresh batch or lot of the compound - Include a known active control compound C1->S1 S2 Assess Viral Resistance - Sequence the viral genome to check for resistance mutations - Test against a wild-type, sensitive virus strain C2->S2 S3 Optimize Assay Conditions - Reduce the MOI to increase assay sensitivity - Extend the drug pre-incubation time - Ensure the assay endpoint is appropriate for the virus kinetics C3->S3 S4 Evaluate Cellular Response - Check for low intracellular conversion of NHC to NHC-TP - Consider the impact of cellular nucleotide pools - Ensure the chosen cell line is appropriate C4->S4 cluster_workflow Plaque Reduction Assay Workflow Start Start Step1 Seed cells in multi-well plates (Day 1) Start->Step1 Step2 Prepare serial dilutions of NHC prodrug and virus (Day 2) Step1->Step2 Step3 Infect cell monolayer with virus and compound Step2->Step3 Step4 Incubate for viral adsorption (1 hr) Step3->Step4 Step5 Apply semi-solid overlay with compound Step4->Step5 Step6 Incubate for plaque formation (2-10 days) Step5->Step6 Step7 Fix and stain cells Step6->Step7 Step8 Count plaques and calculate % inhibition Step7->Step8 End Determine EC50 Step8->End cluster_pathway NHC Activation and Mechanism Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Cellular Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Cellular Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Cellular Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Cellular Kinases RdRp Viral RdRp NHC_TP->RdRp Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Mutagenesis Lethal Mutagenesis (Error Catastrophe) Viral_RNA->Mutagenesis Inhibition Inhibition of Viral Replication Mutagenesis->Inhibition

References

Validation & Comparative

NHC-triphosphate vs. Remdesivir triphosphate: a mechanistic comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against viral diseases, particularly RNA viruses like SARS-CoV-2, two prominent nucleotide analogue prodrugs have taken center stage: Molnupiravir and Remdesivir. Once inside the host cell, these drugs are converted into their active triphosphate forms, β-d-N4-hydroxycytidine triphosphate (NHC-TP) and Remdesivir triphosphate (RTP), respectively. Both active metabolites target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, they employ fundamentally different mechanisms to halt the viral life cycle. This guide provides an in-depth, data-supported comparison of their mechanisms of action for researchers, scientists, and drug development professionals.

Core Mechanistic Distinction: Mutagenesis vs. Chain Termination

The primary difference lies in their ultimate effect on viral RNA synthesis. NHC-TP acts as a viral mutagen, inducing a state of "error catastrophe," while RTP functions as a delayed chain terminator.

NHC-Triphosphate (Active form of Molnupiravir): The mechanism of NHC-TP is rooted in deception.[1] It is incorporated into the nascent viral RNA strand by the RdRp.[2] Due to its ability to exist in tautomeric forms, the incorporated NHC monophosphate can mimic both cytidine (pairing with guanosine) and uridine (pairing with adenosine).[1][3] This ambiguity does not immediately halt RNA synthesis.[4][5] Instead, when the newly synthesized RNA strand is used as a template for further replication, the incorporated NHC directs the RdRp to insert incorrect nucleotides. This process introduces a cascade of mutations throughout the viral genome.[1][6] The accumulation of these errors eventually exceeds a tolerable threshold, leading to non-viable viral progeny—a phenomenon known as lethal mutagenesis or error catastrophe.[2][7]

Remdesivir Triphosphate (Active form of Remdesivir): In contrast, RTP, an adenosine analogue, acts as a direct impediment to RNA synthesis.[8][9] The viral RdRp incorporates RTP into the growing RNA chain, competing with the natural adenosine triphosphate (ATP).[10][11] The presence of a 3'-hydroxyl group allows for the addition of a few more nucleotides.[12] However, after the incorporation of three to five additional nucleotides, the process is abruptly halted.[12][13][14] This delayed chain termination is caused by a steric clash between the 1'-cyano group on the ribose of the incorporated Remdesivir and specific amino acid residues (like Ser861 in SARS-CoV-2 RdRp) within the polymerase.[15][16] This clash prevents the translocation of the RdRp along the RNA template, effectively terminating further elongation.[16][17]

Comparative Data Overview

The following tables summarize key quantitative parameters derived from experimental studies, highlighting the functional differences between NHC-TP and RTP.

Table 1: Antiviral Activity and Cytotoxicity
Compound (Prodrug)VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
Molnupiravir (NHC) SARS-CoV-2Vero E60.3>10>33.3[18]
Remdesivir SARS-CoVHAE~0.01>10>1000[19]
Remdesivir MERS-CoVCalu-30.07>10>142[19]

EC₅₀ (50% effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. Selectivity Index: A ratio that measures the window between cytotoxicity and antiviral activity.

Table 2: Biochemical Parameters of Active Triphosphates
ParameterNHC-TPRemdesivir-TPNatural NTPVirus/EnzymeReference
Competition Predominantly with CTPWith ATPCTP, ATPSARS-CoV-2 RdRp[5][20]
Incorporation Efficiency Less efficient than natural NTPs~3-fold more efficient than ATPATPSARS-CoV-2 RdRp[21]
Effect on Elongation No significant stallingDelayed chain termination at position i+3 to i+5-SARS-CoV-2, MERS-CoV RdRp[4][12][14]
Susceptibility to Proofreading (ExoN) Less susceptibleSusceptible to excision, but delayed termination can offer partial escape-Coronaviruses[22][23][24]

Visualizing the Mechanisms and Workflows

Mechanism of Action

G cluster_0 NHC-Triphosphate (Lethal Mutagenesis) cluster_1 Remdesivir Triphosphate (Delayed Chain Termination) NHC_Prodrug Molnupiravir (Prodrug) NHC_TP NHC-TP (Active Form) NHC_Prodrug->NHC_TP Host Kinases NHC_Incorp Incorporation into Viral RNA NHC_TP->NHC_Incorp Viral RdRp NHC_Template Ambiguous Templating (Acts as C or U) NHC_Incorp->NHC_Template NHC_Mutations Accumulation of G->A and C->U Mutations NHC_Template->NHC_Mutations Next Replication Round NHC_Catastrophe Error Catastrophe NHC_Mutations->NHC_Catastrophe RDV_Prodrug Remdesivir (Prodrug) RDV_TP Remdesivir-TP (Active Form) RDV_Prodrug->RDV_TP Host Enzymes RDV_Incorp Incorporation into Viral RNA RDV_TP->RDV_Incorp Viral RdRp RDV_Elong Limited Elongation (+3-5 nucleotides) RDV_Incorp->RDV_Elong RDV_Stall RdRp Translocation Stall (Steric Clash) RDV_Elong->RDV_Stall RDV_Termination Chain Termination RDV_Stall->RDV_Termination

Caption: Comparative mechanisms of NHC-TP and Remdesivir-TP.

Experimental Workflow: RdRp Inhibition Assay

G cluster_workflow In Vitro RdRp Inhibition Assay A 1. Prepare Reaction Mix (RdRp, RNA template/primer, NTPs, Inhibitor) B 2. Incubate (Allow RNA synthesis) A->B C 3. Quench Reaction (e.g., with EDTA) B->C D 4. Analyze Products (Denaturing PAGE) C->D E 5. Quantify (Autoradiography or Fluorescence Imaging) D->E

Caption: Workflow for an in vitro RdRp inhibition assay.

Logical Comparison of Antiviral Outcomes

G Start Antiviral Nucleoside Triphosphate NHC NHC-Triphosphate Start->NHC RTP Remdesivir Triphosphate Start->RTP Mutagenesis Primary Effect: Lethal Mutagenesis NHC->Mutagenesis Termination Primary Effect: Replication Termination RTP->Termination

Caption: Logical comparison of primary antiviral effects.

Detailed Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the viral polymerase.

Objective: To determine the concentration at which NHC-TP or RTP inhibits 50% of the RdRp enzymatic activity (IC₅₀).

Methodology:

  • Enzyme and Template Preparation: Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) is expressed and purified. A synthetic RNA template-primer duplex is prepared.

  • Reaction Setup: Reactions are assembled in a buffer containing the RdRp complex, the RNA template/primer, a mixture of three natural nucleoside triphosphates (NTPs), and one radiolabeled NTP (e.g., [α-³²P]GTP) for detection.

  • Inhibitor Addition: Varying concentrations of the inhibitor (NHC-TP or RTP) are added to the reaction mixtures. A control reaction with no inhibitor is included.

  • Initiation and Incubation: The reaction is initiated by the addition of a divalent cation (e.g., MgCl₂) and incubated at a virus-relevant temperature (e.g., 30-37°C) for a defined period to allow RNA extension.

  • Quenching: The reaction is stopped by adding a quenching solution, typically containing EDTA, which chelates the Mg²⁺ ions necessary for polymerase activity.

  • Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager. The intensity of the full-length product band at each inhibitor concentration is measured relative to the no-inhibitor control to calculate the percentage of inhibition and determine the IC₅₀ value.[14]

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a drug to inhibit viral replication in a cellular environment.

Objective: To determine the effective concentration (EC₅₀) of the prodrugs (Molnupiravir or Remdesivir) required to reduce the number of infectious virus particles by 50%.

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates.

  • Drug Preparation: A serial dilution of the test compound (Molnupiravir or Remdesivir) is prepared in cell culture medium.

  • Infection and Treatment: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well). After a brief incubation period to allow viral entry, the virus-containing medium is removed.

  • Overlay Application: The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test drug. This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: After incubation, the cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

  • Quantification: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to an untreated virus control well. The EC₅₀ is then determined from the resulting dose-response curve.

Conclusion

NHC-triphosphate and Remdesivir triphosphate, the active forms of Molnupiravir and Remdesivir, represent two distinct and elegant strategies for inhibiting viral RNA-dependent RNA polymerase. NHC-TP corrupts the genetic integrity of the virus through lethal mutagenesis, a mechanism that may offer a high barrier to the development of resistance.[1][25] In contrast, RTP acts as a direct roadblock to replication, causing delayed chain termination that effectively shuts down the production of new viral genomes.[12][26] Understanding these fundamental mechanistic differences, supported by the quantitative data and experimental protocols outlined here, is crucial for the rational design of next-generation antivirals and the development of effective combination therapies.

References

A Comparative Analysis of Antiviral Efficacy: NHC-Triphosphate vs. Favipiravir-RTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of two prominent broad-spectrum antiviral agents: N-hydroxycytidine triphosphate (NHC-TP), the active metabolite of Molnupiravir, and Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), the active form of Favipiravir. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, yet they employ distinct molecular mechanisms. This analysis is supported by experimental data from in vitro studies to delineate their comparative performance.

Mechanism of Action: A Tale of Two Strategies

While both NHC-TP and Favipiravir-RTP interfere with the viral RdRp, their primary mechanisms of antiviral action differ significantly.

NHC-Triphosphate (Active Molnupiravir): The antiviral activity of NHC-TP is primarily attributed to a process known as "viral error catastrophe" or lethal mutagenesis.[1] As a ribonucleoside analog, NHC-TP is incorporated into the nascent viral RNA strand by the RdRp.[1] Due to its ability to exist in two tautomeric forms, the incorporated NHC can pair with either guanine or adenine during subsequent rounds of RNA replication. This leads to a rapid and irreversible accumulation of mutations throughout the viral genome, ultimately rendering the viral progeny non-viable.[2]

Favipiravir-RTP (Active Favipiravir): Favipiravir-RTP functions as a purine analog.[3] Its primary mechanism is the competitive inhibition of the viral RdRp, effectively competing with natural purine nucleosides (adenosine and guanosine triphosphates) for the enzyme's active site.[4] By binding to the RdRp, it can block or slow down the process of viral RNA synthesis.[4] Some studies also suggest that Favipiravir-RTP can be incorporated into the viral RNA strand, which may lead to chain termination or contribute to lethal mutagenesis, although this is considered a secondary mechanism compared to its inhibitory action.[4]

G cluster_NHC NHC-Triphosphate (Molnupiravir) cluster_Favi Favipiravir-RTP (Favipiravir) cluster_target Shared Target NHC_Prodrug Molnupiravir (Prodrug) NHC_Active NHC-TP (Active Metabolite) NHC_Prodrug->NHC_Active Host Kinases NHC_Incorp Incorporation into Viral RNA by RdRp NHC_Active->NHC_Incorp NHC_Tautomer Tautomerization (Ambigous Pairing) NHC_Incorp->NHC_Tautomer RdRp Viral RNA-dependent Polymerase (RdRp) NHC_Incorp->RdRp NHC_Mutations Accumulation of G->A and C->U Mutations NHC_Tautomer->NHC_Mutations NHC_Catastrophe Viral Error Catastrophe NHC_Mutations->NHC_Catastrophe Favi_Prodrug Favipiravir (Prodrug) Favi_Active Favipiravir-RTP (Active Metabolite) Favi_Prodrug->Favi_Active Host Enzymes Favi_Inhibition Competitive Inhibition of RdRp Favi_Active->Favi_Inhibition Favi_Incorp Incorporation into Viral RNA (Secondary) Favi_Active->Favi_Incorp Favi_Block Blocked RNA Synthesis Favi_Inhibition->Favi_Block Favi_Inhibition->RdRp

Fig. 1: Comparative Mechanisms of Action

Data Presentation: Quantitative Antiviral Efficacy

The in vitro efficacy of antiviral compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which measure the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

The following tables summarize available data from comparative and individual studies.

Table 1: Comparative Antiviral Activity against SARS-CoV-2

Virus Strain(s)Cell LineMolnupiravir (NHC) IC50 / EC50 (µM)Favipiravir EC50 (µM)Reference(s)
SARS-CoV-2 (Wuhan, Delta, Omicron BA.1, BA.2, BA.5)Vero E67.88 - 16.51 (IC50)Lower activity and severe toxicity noted[5]
SARS-CoV-2Vero E6-GFP0.3 (EC50)Inactive (likely due to inefficient metabolization)[2]
SARS-CoV-2Huh70.4 (EC50)Inactive (likely due to inefficient metabolization)[2]
SARS-CoV-2Calu-30.08 (IC50)Not Reported[1][6]
SARS-CoV-2Vero0.3 (IC50)Not Reported[1][6]
SARS-CoV-2 Variants of ConcernhACE2-A549 / Calu-30.04 - 0.16 (IC50)Not Reported[7]

Table 2: Antiviral Activity against Other RNA Viruses

VirusCell LineMolnupiravir (NHC) EC50 (µM)Favipiravir EC50 (µM)Reference(s)
Ebola Virus (EBOV)VeroNot Directly Compared67[8]
MERS-CoVNot Specified0.56Not Reported[1]
Murine Hepatitis Virus (MHV)Not Specified0.17Not Reported[1]

Note: Direct head-to-head comparative data across a wide range of RNA viruses is limited. The data presented reflects values obtained from individual or comparative studies under specific experimental conditions. Favipiravir's in vitro efficacy against SARS-CoV-2 has been inconsistent across studies, with some reporting weak effects (EC50 ranging from 61.88 to 207.1 µM) and others noting negligible activity, potentially due to differences in cell line metabolism.[2][3]

Experimental Protocols

The quantitative data presented above are derived from established in vitro antiviral assays. The following sections detail the general methodologies for two common types of assays: cell-based assays and biochemical assays.

Cell-Based Antiviral Efficacy Assays

Cell-based assays are crucial for determining a compound's effectiveness in a biological context, accounting for cell permeability, metabolism into the active form, and cytotoxicity.

A. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a drug to protect host cells from the virus-induced cell death or morphological changes known as CPE.

  • Methodology:

    • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6) is seeded in a 96-well plate.

    • Compound Addition: The cells are treated with serial dilutions of the test compound (e.g., Molnupiravir, Favipiravir).

    • Viral Infection: A standardized amount of virus is added to the wells containing cells and the compound. Control wells include cells only (no virus, no drug) and cells with virus only (no drug).

    • Incubation: The plate is incubated for several days to allow for viral replication and the development of CPE.

    • Quantification of Cell Viability: Cell viability is assessed by adding a dye (e.g., Neutral Red or Crystal Violet) that is taken up by living cells, or by using a metabolic indicator (e.g., MTS or CellTiter-Glo). The amount of dye or signal is proportional to the number of surviving cells.

    • Data Analysis: The EC50 is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

G cluster_workflow CPE Inhibition Assay Workflow Start Start Step1 Seed host cells in 96-well plate Start->Step1 Step2 Add serial dilutions of antiviral compound Step1->Step2 Step3 Infect cells with virus (e.g., SARS-CoV-2) Step2->Step3 Step4 Incubate for 2-4 days to allow CPE development Step3->Step4 Step5 Stain viable cells (e.g., Crystal Violet) Step4->Step5 Step6 Quantify staining (measure absorbance) Step5->Step6 End Calculate EC50 Step6->End

Fig. 2: Cytopathic Effect (CPE) Inhibition Assay Workflow

B. Plaque Reduction Assay: This is considered a gold-standard assay for quantifying viral infectivity and the efficacy of neutralizing agents.

  • Methodology:

    • Cell Seeding: Confluent monolayers of susceptible cells are prepared in multi-well plates.

    • Virus-Compound Incubation: A known concentration of virus is pre-incubated with various dilutions of the antiviral drug.

    • Infection: The cell monolayers are inoculated with the virus-drug mixtures.

    • Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized zones of infected cells called plaques.

    • Incubation: Plates are incubated for several days until plaques are visible.

    • Visualization: Cells are fixed and stained (e.g., with Crystal Violet), making the plaques (clear zones where cells have been killed) visible against a background of stained, uninfected cells.

    • Data Analysis: Plaques are counted, and the IC50 is determined as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.

Biochemical RNA-Dependent RNA Polymerase (RdRp) Assay

Biochemical assays directly measure the effect of an inhibitor on the isolated viral enzyme, providing insights into the direct mechanism of action without the complexities of a cellular environment.

  • Methodology:

    • Assay Setup: The reaction is typically set up in a multi-well plate and contains the purified recombinant RdRp enzyme complex, a synthetic RNA template/primer, and a mixture of the four standard ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

    • Inhibitor Addition: Serial dilutions of the active triphosphate form of the drug (NHC-TP or Favipiravir-RTP) are added to the reaction wells.

    • Reaction Initiation & Incubation: The reaction is initiated and incubated at an optimal temperature to allow the RdRp to synthesize new RNA.

    • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be done in several ways:

      • Fluorometric Detection: Using an RNA-intercalating dye (e.g., SYBR Green) that fluoresces upon binding to the double-stranded RNA product.

      • Radioisotope Incorporation: Using a radiolabeled nucleotide (e.g., [α-³²P]GTP) and measuring its incorporation into the RNA product.

      • Gel Electrophoresis: Separating the RNA products on a gel and visualizing them by staining.

    • Data Analysis: The signal from each well is measured, and the IC50 is calculated as the inhibitor concentration that reduces RdRp activity by 50% compared to the no-drug control.

G cluster_workflow Biochemical RdRp Inhibition Assay Workflow Start Start Step1 Combine in well: - Purified RdRp Enzyme - RNA Template/Primer - Nucleotides (NTPs) Start->Step1 Step2 Add serial dilutions of Inhibitor (e.g., NHC-TP) Step1->Step2 Step3 Incubate to allow RNA synthesis Step2->Step3 Step4 Detect newly synthesized RNA (e.g., using fluorescent dye) Step3->Step4 Step5 Measure signal (e.g., fluorescence) Step4->Step5 End Calculate IC50 Step5->End

Fig. 3: Biochemical RdRp Inhibition Assay Workflow

Summary and Conclusion

The available in vitro data indicates that NHC-triphosphate (the active form of Molnupiravir) and Favipiravir-RTP operate via distinct primary mechanisms to inhibit viral replication. NHC-TP acts as a potent viral mutagen, driving RNA viruses to an "error catastrophe." Favipiravir-RTP acts primarily as a competitive inhibitor of the viral RdRp.

Based on direct comparative studies against SARS-CoV-2, Molnupiravir demonstrates significantly greater potency in vitro, with IC50 and EC50 values in the low- to sub-micromolar range.[1][2][6] In contrast, Favipiravir generally exhibits weaker and more variable activity against SARS-CoV-2 in cell-based assays, often requiring concentrations in the high micromolar range to achieve 50% inhibition.[3] This difference in potency may be partly attributable to the efficiency of intracellular conversion to the active triphosphate form, which can vary between cell lines.

For drug development professionals, these findings highlight Molnupiravir's superior in vitro efficacy against SARS-CoV-2. The distinct mechanisms of action also suggest different potentials for the development of viral resistance and could inform strategies for combination therapies. Further head-to-head studies across a broader range of clinically relevant RNA viruses are warranted to fully elucidate the comparative antiviral spectrum of these two important agents.

References

A Comparative Guide to Nucleoside Analogues in Viral Replication: Validating the Chain Termination Properties of NHC-Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is continually evolving, with nucleoside analogues remaining a cornerstone of treatment strategies against a multitude of viral pathogens. These molecules, which mimic endogenous nucleosides, act by interfering with the viral replication machinery, primarily the RNA-dependent RNA polymerase (RdRp). A critical aspect of their mechanism of action is their ability to be incorporated into the nascent viral RNA strand and subsequently halt or disrupt further elongation, a process known as chain termination. This guide provides a detailed comparison of the chain termination properties of N-hydroxycytidine triphosphate (NHC-TP), the active form of Molnupiravir, with two other prominent antiviral nucleoside analogues: Remdesivir-triphosphate and Sofosbuvir-triphosphate.

Executive Summary

This guide elucidates the distinct mechanisms of action of three critical antiviral nucleoside triphosphate analogues. While all three are substrates for viral RNA-dependent RNA polymerase (RdRp), their post-incorporation effects on viral replication differ significantly:

  • NHC-Triphosphate (MTP/EIDD-1931 5'-triphosphate): The active metabolite of Molnupiravir, NHC-TP, does not act as a direct chain terminator. Instead, it functions as a potent viral mutagen. Its incorporation into the viral RNA is followed by continued elongation. However, the ambiguous base-pairing potential of the incorporated NHC monophosphate leads to an accumulation of mutations in subsequent rounds of replication, a phenomenon termed "error catastrophe" or lethal mutagenesis, which ultimately results in non-viable viral progeny.[1][2][3]

  • Remdesivir-Triphosphate (RDV-TP): The active form of Remdesivir, RDV-TP, is a potent inhibitor of many viral RdRps and functions as a delayed chain terminator. Following its incorporation into the nascent RNA strand, the polymerase can add a few more nucleotides before synthesis is arrested. This delayed termination is attributed to steric hindrance between the incorporated Remdesivir monophosphate and the RdRp, which becomes apparent after translocation.[1][4][5][6]

  • Sofosbuvir-Triphosphate (SOF-TP): The active metabolite of Sofosbuvir, SOF-TP, is a classic example of an immediate chain terminator. Once incorporated by the viral RdRp, the 2'-fluoro-2'-C-methyl modification on the ribose moiety sterically hinders the addition of the next incoming nucleotide, leading to an immediate halt of RNA synthesis.[7][8][9]

These differing mechanisms have profound implications for their antiviral efficacy, resistance profiles, and clinical applications. This guide will delve into the experimental data and protocols that validate these properties.

Comparative Performance Data

The following tables summarize key quantitative data for NHC-TP, Remdesivir-TP, and Sofosbuvir-TP. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: In Vitro Antiviral Activity

CompoundVirusCell LineEC50 (µM)Reference
Molnupiravir (prodrug of NHC-TP)SARS-CoV-2Vero E60.67[10]
Molnupiravir (prodrug of NHC-TP)SARS-CoV-2hACE2-A5490.1[11]
Molnupiravir (prodrug of NHC-TP)SARS-CoV-2Calu-30.11 - 0.38[11]
Remdesivir (prodrug of RDV-TP)SARS-CoV-2Vero E60.22[10]
Sofosbuvir (prodrug of SOF-TP)Hepatitis C Virus (HCV)Huh-7Not specified[7][8][9]

Table 2: Biochemical Inhibition of Viral Polymerase

CompoundViral PolymeraseAssay TypeIC50 (µM)Reference
NHC-TPSARS-CoV-2 RdRpNot specifiedNot a direct inhibitor[3]
Remdesivir-TPMERS-CoV RdRpRNA synthesis0.032[12]
Sofosbuvir-TPHCV NS5BRNA synthesisNot specified[9]

Mechanisms of Action and Validating Experiments

NHC-Triphosphate: Lethal Mutagenesis

NHC-TP's primary antiviral activity stems from its ability to induce widespread mutations in the viral genome. The incorporated NHC can exist in two tautomeric forms, allowing it to base-pair with either guanine or adenine.[2] This leads to G-to-A and C-to-U transition mutations during subsequent rounds of RNA replication.[1]

NHC_Mechanism cluster_entry Cellular Uptake and Activation cluster_replication Viral Replication Cycle Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_TP NHC-Triphosphate (NHC-TP) Active Form NHC->NHC_TP Host Kinases Viral_RNA Viral RNA Template RdRp Viral RdRp Nascent_RNA Nascent RNA with NHC Incorporation Mutated_RNA Mutated Viral RNA Nonviable_Virus Non-viable Virus Progeny

Remdesivir-Triphosphate: Delayed Chain Termination

RDV-TP is incorporated into the growing RNA chain by the viral RdRp. However, unlike classical chain terminators, it allows for the addition of a few more nucleotides before halting synthesis. This delayed termination is thought to be caused by a steric clash between the 1'-cyano group of the incorporated Remdesivir and the serine 861 residue of the SARS-CoV-2 RdRp, which occurs after translocation.[6]

Remdesivir_Mechanism cluster_entry Cellular Uptake and Activation cluster_replication Viral Replication Cycle Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir-Triphosphate (RDV-TP) Active Form Remdesivir->RDV_TP Host Kinases Viral_RNA Viral RNA Template RdRp Viral RdRp Nascent_RNA Nascent RNA with RDV Incorporation Elongation_3 Elongation (+3 nucleotides) Termination Delayed Chain Termination

Sofosbuvir-Triphosphate: Immediate Chain Termination

SOF-TP acts as a non-obligate chain terminator. The presence of the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of the incorporated nucleotide creates a steric barrier that prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus causing immediate termination of RNA synthesis.[7][8][9]

Sofosbuvir_Mechanism cluster_entry Cellular Uptake and Activation cluster_replication Viral Replication Cycle Sofosbuvir Sofosbuvir (Prodrug) SOF_TP Sofosbuvir-Triphosphate (SOF-TP) Active Form Sofosbuvir->SOF_TP Host Kinases Viral_RNA Viral RNA Template RdRp Viral RdRp Nascent_RNA Nascent RNA with SOF Incorporation Termination Immediate Chain Termination

Experimental Protocols

The validation of the chain termination properties of these nucleoside analogues relies on sophisticated biochemical assays. The two primary methods are primer extension assays and pre-steady-state kinetic analysis.

Primer Extension Assay

This assay directly visualizes the effect of a nucleotide analogue on RNA elongation.

Objective: To determine if the incorporation of a nucleotide analogue leads to chain termination and to characterize the nature of this termination (immediate vs. delayed).

Methodology:

  • Reaction Setup: A short, labeled (e.g., fluorescent or radioactive) RNA primer is annealed to a longer RNA template. This primer/template complex serves as the substrate for the purified viral RdRp.

  • Initiation of Elongation: The reaction is initiated by the addition of a mixture of natural nucleoside triphosphates (NTPs) and the nucleotide analogue triphosphate being tested.

  • Incubation: The reaction is allowed to proceed for a defined period.

  • Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., EDTA).

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: The labeled RNA products are visualized (e.g., by autoradiography or fluorescence imaging).

Interpretation of Results:

  • No Termination: If the analogue is incorporated and elongation continues, full-length RNA products will be observed.

  • Immediate Termination: If the analogue causes immediate chain termination, the reaction will produce a predominant RNA product that is one nucleotide longer than the initial primer.

  • Delayed Termination: If the analogue causes delayed termination, a ladder of RNA products will be observed, with a prominent band appearing a few nucleotides after the point of incorporation.

Primer_Extension_Workflow cluster_setup Assay Setup cluster_reaction Reaction and Analysis cluster_results Interpretation P_T Primer/Template Annealing RdRp_add Addition of Viral RdRp P_T->RdRp_add NTP_mix Addition of NTPs and Analogue-TP RdRp_add->NTP_mix Incubate Incubation NTP_mix->Incubate Quench Quenching Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualization PAGE->Visualize Full_length Full-length Product (No Termination) Visualize->Full_length Immediate Primer + 1 nt (Immediate Termination) Visualize->Immediate Delayed Primer + n nt (Delayed Termination) Visualize->Delayed

Pre-Steady-State Kinetic Analysis

This technique provides a more detailed, quantitative understanding of the interaction between the polymerase, the nucleotide analogue, and the RNA template.

Objective: To determine the kinetic parameters of nucleotide analogue incorporation, including the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Methodology:

  • Rapid Quench-Flow: This experiment is performed using a rapid quench-flow instrument that allows for the mixing of reactants and the quenching of the reaction at very short time intervals (milliseconds).

  • Reaction Conditions: The concentration of the polymerase-RNA complex is kept higher than the concentration of the nucleotide analogue triphosphate to ensure that the observed kinetics represent a single turnover event.

  • Time Course: The reaction is initiated by mixing the polymerase-RNA complex with the nucleotide analogue triphosphate, and the reaction is quenched at various time points.

  • Analysis: The amount of product formed at each time point is quantified, typically using radioactively labeled nucleotides and phosphorimaging.

  • Data Fitting: The product formation over time is plotted and fitted to a single-exponential equation to determine the observed rate constant (kobs) for each analogue concentration. These kobs values are then plotted against the analogue concentration and fitted to a hyperbolic equation to determine Kd and kpol.[13][14]

Interpretation of Results:

  • A low Kd indicates a high affinity of the analogue for the polymerase active site.

  • A high kpol indicates a rapid rate of incorporation.

  • The ratio of kpol/Kd provides a measure of the overall incorporation efficiency.

By comparing these kinetic parameters for a nucleotide analogue to those of the natural nucleotide, researchers can quantify the selectivity of the polymerase for the analogue.

Conclusion

The validation of the chain termination properties of nucleoside analogues is crucial for understanding their antiviral mechanisms and for the development of new therapeutic agents. NHC-triphosphate, Remdesivir-triphosphate, and Sofosbuvir-triphosphate, while all targeting viral RdRp, exhibit distinct post-incorporation effects. NHC-TP induces lethal mutagenesis, Remdesivir-TP causes delayed chain termination, and Sofosbuvir-TP leads to immediate chain termination. These differences are substantiated by experimental data from primer extension assays and pre-steady-state kinetic analyses. A thorough understanding of these mechanisms, supported by robust experimental validation, is paramount for the strategic design and application of antiviral therapies.

References

Cross-Resistance Between NHC-Triphosphate and Other Nucleoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapies. Understanding the potential for cross-resistance between different antiviral agents is crucial for developing robust treatment strategies and managing the evolution of viral resistance. This guide provides a comparative analysis of cross-resistance studies involving β-D-N4-hydroxycytidine (NHC)-triphosphate, the active form of the antiviral drug molnupiravir, and other nucleoside analogs.

Mechanism of Action of NHC-Triphosphate

NHC is a ribonucleoside analog that, once phosphorylated to its active triphosphate form (NHC-TP) within the cell, functions as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[1] Unlike chain-terminating nucleoside analogs, the incorporation of NHC-monophosphate (NHC-MP) into the viral RNA does not immediately halt elongation. Instead, NHC exhibits ambiguous base-pairing properties, capable of pairing with both guanine and adenine. This leads to an accumulation of transition mutations (G-to-A and C-to-U) in the viral genome during subsequent rounds of replication, a process termed "lethal mutagenesis" or "error catastrophe," which ultimately results in the production of non-viable virions.[2][3][4]

High Genetic Barrier to NHC Resistance

A consistent finding across multiple in vitro studies is that NHC presents a high genetic barrier to the development of resistance in various RNA viruses, including coronaviruses.[5][6] Serial passaging of coronaviruses such as Murine Hepatitis Virus (MHV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2 in the presence of NHC has shown that either no resistance develops, or only low-level resistance (approximately 2-fold) emerges.[5] This low-level resistance is typically associated with the accumulation of multiple, randomly distributed transition mutations across the viral genome, rather than specific, conserved mutations within the RdRp active site.[5]

In a study involving 30 passages of SARS-CoV-2 in the presence of NHC, no evidence of phenotypic or genotypic resistance was observed.[7][8] This contrasts sharply with other antivirals, such as a 3CL protease inhibitor, where resistance was readily selected under similar experimental conditions.[8]

Cross-Resistance Profile

The unique mechanism of action of NHC, which relies on inducing widespread mutations rather than direct inhibition of polymerase elongation at a specific site, suggests a low probability of cross-resistance with other nucleoside analogs that have different resistance profiles.

Lack of Cross-Resistance in Remdesivir-Resistant Mutants

Studies on remdesivir, another nucleoside analog that acts as a delayed chain terminator, have identified specific mutations in the viral RdRp that confer resistance. For instance, the E802D substitution in the SARS-CoV-2 NSP12 polymerase has been shown to decrease susceptibility to remdesivir.[9] Importantly, when a recombinant SARS-CoV-2 carrying the E802D mutation was tested for susceptibility to other nucleoside analogs, it showed no change in sensitivity to NHC (the active form of molnupiravir, EIDD-2801).[9] This provides direct evidence that a key resistance mutation for remdesivir does not confer cross-resistance to NHC.

While comprehensive studies testing a panel of nucleoside analogs against a confirmed NHC-resistant virus are limited due to the difficulty in selecting for high-level NHC resistance, the available data strongly suggests a lack of cross-resistance. The mutagenic mechanism of NHC is less likely to be affected by single point mutations in the polymerase active site that might confer resistance to chain-terminating analogs.

Comparative Data on Antiviral Activity and Resistance

The following tables summarize the available quantitative data on the antiviral activity of NHC and the lack of significant resistance development.

Table 1: In Vitro Antiviral Activity of NHC Against Coronaviruses
Virus Cell Line
SARS-CoV-2Vero E6
MERS-CoVVero
Murine Hepatitis Virus (MHV)DBT

| Table 2: In Vitro Resistance Profile of NHC After Serial Passage | | | :--- | :--- | :--- | | Virus | Number of Passages | Fold-Increase in EC50 | Associated Mutations | | SARS-CoV-2 | 30 | No significant change | Random, non-conserved mutations | | MERS-CoV | 30 | ~2 | Accumulation of multiple transition mutations | | MHV | 30 | ~2 | Accumulation of multiple transition mutations |

| Table 3: Cross-Resistance Data for a Remdesivir-Resistant SARS-CoV-2 Mutant | | | :--- | :--- | :--- | | SARS-CoV-2 Genotype | Antiviral Compound | Fold-Change in EC50 vs. Wild-Type | | NSP12 E802D (Remdesivir-Resistant) | Remdesivir | >2.5 | | NSP12 E802D (Remdesivir-Resistant) | NHC (EIDD-2801) | No significant change |

Experimental Protocols

In Vitro Selection of Antiviral Resistance

The methodology for selecting antiviral-resistant viruses in vitro typically involves serial passaging of the virus in the presence of the antiviral agent.[9]

  • Cell Culture and Virus Inoculation: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates. The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Antiviral Treatment: The infected cells are cultured in the presence of a specific concentration of the antiviral drug. Control wells with no drug or a vehicle control (e.g., DMSO) are run in parallel.

  • Serial Passaging: After a defined incubation period (e.g., 2-3 days), the supernatant containing the progeny virus is harvested. A portion of this supernatant is then used to infect fresh cells in the presence of the same or an incrementally increasing concentration of the antiviral drug. This process is repeated for a set number of passages (e.g., 30 passages).

  • Monitoring for Resistance: At various passage numbers, the viral supernatant is harvested and tested for its susceptibility to the antiviral drug using an antiviral activity assay to determine the EC50 value. A significant increase in the EC50 value compared to the starting virus indicates the development of resistance.

  • Genotypic Analysis: Viral RNA is extracted from the resistant virus population, and the genome is sequenced to identify mutations that may be responsible for the resistant phenotype.

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a standard method to quantify the antiviral activity of a compound.[10][11]

  • Cell Seeding: A monolayer of susceptible cells is prepared in multi-well plates.

  • Compound Dilution: The antiviral compound is serially diluted to create a range of concentrations.

  • Virus-Compound Incubation: A standardized amount of virus is mixed with each dilution of the antiviral compound and incubated for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: The virus-compound mixtures are then added to the cell monolayers and incubated to allow for viral infection.

  • Overlay: After the infection period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Visualizations

Signaling_Pathway Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Host Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases RdRp Viral RdRp NHC_TP->RdRp Viral_RNA Viral RNA Genome Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA Nonviable_Virion Non-viable Virion Mutated_RNA->Nonviable_Virion Error Catastrophe RdRp->Mutated_RNA Incorporation of NHC-MP

Caption: Metabolic activation and mechanism of action of Molnupiravir/NHC.

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_cross_resistance Cross-Resistance Testing Start Infect Cells with Virus Passage Serial Passage with NHC Start->Passage Harvest Harvest Virus Supernatant Passage->Harvest Harvest->Passage Repeat Passages Test_Susceptibility Determine EC50 Harvest->Test_Susceptibility Resistant_Virus NHC-Resistant Virus Test_Susceptibility->Resistant_Virus Increased EC50 Sequence Sequence Viral Genome Resistant_Virus->Sequence Test_Other_Analogs Test Susceptibility to Other Nucleoside Analogs (e.g., Remdesivir, Favipiravir) Resistant_Virus->Test_Other_Analogs Determine_EC50 Determine EC50 for Other Analogs Test_Other_Analogs->Determine_EC50 Compare Compare EC50 to Wild-Type Determine_EC50->Compare

Caption: Experimental workflow for resistance selection and cross-resistance testing.

References

A Comparative Guide to the Kinetic Analysis of Modified Nucleotide Incorporation by Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters of natural and modified nucleotide incorporation by DNA polymerases. Due to a lack of specific published data on the kinetic incorporation of N-heterocyclic carbene (NHC)-triphosphates, this document will serve as a general framework for such analyses. It will utilize data from other classes of modified nucleotides to illustrate the experimental design and data presentation. The methodologies and principles described herein are directly applicable to the study of novel nucleotide analogs like NHC-triphosphates.

Executive Summary

The enzymatic incorporation of modified nucleotides is a cornerstone of various biotechnological and therapeutic applications. Understanding the kinetic parameters of this process is crucial for developing novel diagnostic and therapeutic agents. This guide outlines the key kinetic parameters, presents a comparative analysis of natural versus modified nucleotide incorporation, and provides detailed experimental protocols for researchers.

Data Presentation: Kinetic Parameters of Nucleotide Incorporation

The efficiency of nucleotide incorporation by a polymerase is primarily described by two key kinetic parameters: the Michaelis constant (K_m) and the catalytic rate (k_cat).

  • K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m indicates a higher affinity.

  • k_cat (Catalytic Rate or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

  • k_cat/K_m (Incorporation Efficiency): This ratio is a measure of the overall catalytic efficiency of the enzyme for a particular substrate. It reflects both binding and catalysis and is a crucial parameter for comparing the efficiency of incorporation between different nucleotides.

Table 1: Steady-State Kinetic Parameters for Natural dNTP Incorporation
DNA PolymeraseNucleotideK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
Human Polymerase ηdATP (opposite T)1.4 ± 0.11.60 ± 0.031.2
Human Polymerase ηdCTP (opposite G)---
Klenow Fragment (exo-)dGTP0.51 - 0.862.5 - 3.32.9 - 6.5
Taq PolymerasedNTPs~39--

Note: Data for this table has been synthesized from multiple sources. The exact values can vary depending on the specific reaction conditions and DNA template sequence.

Table 2: Comparative Steady-State Kinetic Parameters for Modified Nucleotide Incorporation
DNA PolymeraseTemplate BaseNucleotideK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Fidelity (vs. correct)
Human Polymerase η8-oxoGdCTP--0.52-
Human Polymerase η8-oxoGdATP--0.153.5-fold lower than dCTP
Human Polymerase η8-oxoGdGTP---16-fold higher than dGTP vs G
Dpo4oxoAdTTP4.640.3 x 10⁻³8.8 x 10⁻³-
Dpo4dAdTTP5.282.9 x 10⁻³15.9 x 10⁻³-
Dpo4oxoAdGTP--~560-fold higher than dGTP vs dA-

This table illustrates how modifications to the nucleotide or the template can significantly alter the kinetic parameters of incorporation. The "Fidelity" column indicates the relative incorporation efficiency compared to the correct natural nucleotide.

Experimental Protocols

Accurate kinetic analysis of nucleotide incorporation requires meticulous experimental design and execution. The two primary methods employed are steady-state and pre-steady-state kinetics.

Steady-State Kinetic Analysis

This method measures the rate of reaction when the concentration of the enzyme-substrate complex is relatively constant over time. It is suitable for determining K_m and k_cat under conditions where the substrate concentration is in large excess over the enzyme concentration.[1]

1. Materials:

  • Purified DNA polymerase
  • Primer-template DNA duplex (the primer is often 5'-labeled with a fluorescent dye or radioisotope)
  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)
  • Modified NTP analog (e.g., NHC-triphosphate)
  • Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a salt like KCl)
  • Quench solution (e.g., EDTA in formamide)
  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
  • Gel imaging system (fluorescence scanner or phosphorimager)

2. Procedure:

  • Annealing the Primer-Template: Mix equimolar amounts of the primer and template oligonucleotides in a suitable buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for proper annealing.[1]
  • Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the DNA polymerase and primer-template DNA, and varying concentrations of the nucleotide substrate (natural or modified).
  • Initiation and Quenching: Initiate the reactions by adding the nucleotide substrate.[1] Allow the reactions to proceed for a fixed time, ensuring that less than 20% of the primer is extended to maintain steady-state conditions.[1] Terminate the reactions by adding a quench solution.[1]
  • Product Analysis: Separate the reaction products (unextended and extended primers) by denaturing PAGE.[1]
  • Data Quantification and Analysis: Quantify the amount of extended primer in each lane using a gel imaging system. Plot the initial velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Pre-Steady-State Kinetic Analysis

This technique is used to study the elementary steps of the enzymatic reaction that occur before the steady-state is reached, such as substrate binding, conformational changes, and the chemical step of nucleotide incorporation. It is particularly useful for determining the rate of the chemical step (k_pol) and the dissociation constant (K_d) of the nucleotide.[2]

1. Materials:

  • Same as for steady-state analysis, but requires a rapid quench-flow instrument.

2. Procedure:

  • Reaction Setup: In a rapid quench-flow instrument, rapidly mix a solution containing the pre-incubated enzyme and primer-template DNA with a solution containing the nucleotide substrate.[2]
  • Time Course: Quench the reaction at various short time points (milliseconds to seconds).[2]
  • Product Analysis and Data Fitting: Analyze the products by denaturing PAGE as in the steady-state method. Plot the product concentration against time. The resulting curve typically shows a rapid "burst" phase followed by a slower linear phase. The rate of the burst phase corresponds to the rate of the first turnover of the enzyme and can be used to determine k_pol.[2]

Visualizing the Process

Nucleotide Incorporation Signaling Pathway

The following diagram illustrates the general pathway of single nucleotide incorporation by a DNA polymerase.

G General Pathway of Nucleotide Incorporation E_DNA E + P/T E_DNA_complex E•P/T E_DNA->E_DNA_complex Binding E_DNA_dNTP E•P/T•dNTP (Open Complex) E_DNA_complex->E_DNA_dNTP dNTP Binding dNTP dNTP dNTP->E_DNA_dNTP E_DNA_dNTP_closed E*•P/T•dNTP (Closed Complex) E_DNA_dNTP->E_DNA_dNTP_closed Conformational Change E_DNA_P_PPi E•P/T+1•PPi E_DNA_dNTP_closed->E_DNA_P_PPi Phosphodiester Bond Formation PPi PPi E_DNA_P_PPi->PPi PPi Release E_DNA_P E•P/T+1 E_DNA_P_PPi->E_DNA_P

Caption: A simplified signaling pathway of nucleotide incorporation by a DNA polymerase.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in a typical kinetic analysis experiment.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_pt Prepare Primer/Template reaction_setup Set up Reactions (Varying [dNTP]) prep_pt->reaction_setup prep_enzyme Prepare Polymerase prep_enzyme->reaction_setup prep_ntps Prepare Nucleotides (Natural & Modified) prep_ntps->reaction_setup initiation Initiate Reaction reaction_setup->initiation quenching Quench Reaction (Time Points) initiation->quenching page Denaturing PAGE quenching->page imaging Gel Imaging page->imaging quantification Quantify Products imaging->quantification data_analysis Data Analysis (Michaelis-Menten Plot) quantification->data_analysis kin_params Determine Km, kcat data_analysis->kin_params

Caption: A flowchart outlining the major steps in a kinetic analysis experiment.

Conclusion

The kinetic analysis of modified nucleotide incorporation is essential for understanding their behavior as substrates for DNA and RNA polymerases. While direct kinetic data for NHC-triphosphates is not yet publicly available, the experimental protocols and comparative data for other modified nucleotides presented in this guide provide a robust framework for their evaluation. By systematically determining and comparing the K_m, k_cat, and incorporation efficiencies, researchers can gain valuable insights into the structure-activity relationships of novel nucleotide analogs, thereby accelerating the development of new molecular tools and therapeutics.

References

A Comparative Analysis of NHC-Triphosphate and Sofosbuvir Triphosphate as Inhibitors of Hepatitis C Virus Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent nucleotide analog inhibitors targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B): β-D-N4-hydroxycytidine (NHC)-triphosphate and Sofosbuvir triphosphate. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.

Executive Summary

Both NHC-triphosphate and Sofosbuvir triphosphate are potent inhibitors of the HCV NS5B polymerase, a critical enzyme for viral replication. They function as chain terminators of the nascent viral RNA strand, thereby halting the replication process. Sofosbuvir, the cornerstone of modern HCV treatment, is a prodrug that is intracellularly metabolized to its active triphosphate form.[1][2][3] Similarly, NHC, the active metabolite of the prodrug Molnupiravir, is converted to its triphosphate form within the cell to exert its antiviral effect.[4] While both molecules target the same viral enzyme, their clinical development and reported in vitro potencies exhibit notable differences. Sofosbuvir has demonstrated broad-spectrum activity against various HCV genotypes.[2]

Data Presentation

The following table summarizes the available quantitative data for the inhibitory activity of NHC and Sofosbuvir triphosphate against HCV. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from different experimental setups.

ParameterNHC-Triphosphate (from β-D-N4-hydroxycytidine)Sofosbuvir Triphosphate (GS-461203)
Target HCV NS5B RNA-dependent RNA polymeraseHCV NS5B RNA-dependent RNA polymerase
Mechanism of Action RNA chain terminationRNA chain termination[1][3]
Inhibitory Concentration (EC90) in HCV Replicon System 2 µM and 5 µM[4]Not directly reported as triphosphate, but the parent drug Sofosbuvir shows high efficacy in replicon systems.
Inhibitory Concentration (IC50) against recombinant NS5B Data not available0.12 µM to 2.6 µM[2]

Mechanism of Action

Both NHC-triphosphate and Sofosbuvir triphosphate are nucleotide analogs that are recognized by the HCV NS5B polymerase as substrates.[1][4] Upon incorporation into the growing RNA chain, these molecules prevent the addition of subsequent nucleotides, leading to premature termination of viral RNA synthesis.[1]

Sofosbuvir triphosphate acts as a uridine nucleotide analog.[1] Once incorporated by the NS5B polymerase, its modified ribose sugar sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thus effectively terminating the elongation of the RNA strand.[1]

NHC-triphosphate is an analog of cytidine.[4] While its primary mechanism is also chain termination, it has been suggested that the incorporation of NHC-monophosphate into the viral RNA can also alter the thermodynamics of regulatory secondary structures, potentially introducing mutations.[4]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., from genotype 1b)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³³P]UTP)

  • Test compounds (NHC-triphosphate or Sofosbuvir triphosphate)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and primer in each well of a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and the mixture of NTPs (including the radiolabeled NTP).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction products onto a filter membrane (e.g., DE81 filtermat) and wash to remove unincorporated radiolabeled NTPs.

  • Measure the radioactivity of the incorporated nucleotides on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon.

Objective: To determine the 50% effective concentration (EC50) of a test compound in a cell-based model of HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection).

  • Test compounds (NHC or Sofosbuvir).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cytotoxicity assay reagents (e.g., MTS or CellTiter-Glo).

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a no-drug control and a positive control (a known HCV inhibitor).

  • Incubate the plates for a specific period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • To determine the effect on HCV replication, lyse the cells and measure the luciferase activity using a luminometer.

  • To assess cytotoxicity, perform a parallel assay on the same cells using a cytotoxicity reagent.

  • Calculate the percentage of inhibition of HCV replication and the percentage of cell viability for each compound concentration.

  • Determine the EC50 value by plotting the percentage of replication inhibition against the compound concentration.

  • Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data to assess the selectivity index (SI = CC50/EC50).

Visualizations

Mechanism of Action of NHC-TP and Sofosbuvir-TP cluster_sofosbuvir Sofosbuvir Pathway cluster_nhc NHC Pathway cluster_hcv HCV Replication Sofosbuvir Sofosbuvir (Prodrug) GS_461203 GS-461203 (Active Triphosphate) Sofosbuvir->GS_461203 Intracellular Metabolism NS5B NS5B Polymerase GS_461203->NS5B Inhibition NHC NHC (β-D-N4-hydroxycytidine) NHC_TP NHC-Triphosphate NHC->NHC_TP Intracellular Phosphorylation NHC_TP->NS5B Inhibition HCV_RNA HCV RNA Genome HCV_RNA->NS5B Template Nascent_RNA Nascent Viral RNA NS5B->Nascent_RNA RNA Synthesis

Caption: Mechanism of action for NHC-TP and Sofosbuvir-TP.

Workflow for HCV NS5B Polymerase Inhibition Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Plate Prepare 96-well plate with assay buffer, RNA template/primer Compound Add serial dilutions of NHC-TP or Sofosbuvir-TP Plate->Compound Initiate Initiate reaction with NS5B polymerase and NTPs (including radiolabeled NTP) Compound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction with EDTA Incubate->Stop Filter Transfer to filter membrane and wash Stop->Filter Count Measure radioactivity Filter->Count Analyze Calculate % inhibition and determine IC50 Count->Analyze

Caption: Workflow of the HCV NS5B Polymerase Inhibition Assay.

Start Start Target Target: HCV NS5B Polymerase Start->Target NHC NHC-Triphosphate Target->NHC Sofosbuvir Sofosbuvir Triphosphate Target->Sofosbuvir Mechanism Mechanism: Chain Termination NHC->Mechanism Sofosbuvir->Mechanism NHC_EC90 EC90 (Replicon): 2-5 µM Mechanism->NHC_EC90 Sofosbuvir_IC50 IC50 (Enzymatic): 0.12-2.6 µM Mechanism->Sofosbuvir_IC50 Comparison Direct comparative in vitro data is limited NHC_EC90->Comparison Sofosbuvir_IC50->Comparison

Caption: Logical comparison of NHC-TP and Sofosbuvir-TP.

References

Synergistic Antiviral Effects of NHC-Triphosphate in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the need for more potent therapeutic options have highlighted the importance of combination antiviral therapies. This guide provides a comparative assessment of the synergistic antiviral effects of N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, when used in conjunction with other antiviral agents. We present quantitative data from key studies, detail the experimental protocols used to derive these findings, and illustrate the underlying mechanisms and workflows.

I. Quantitative Assessment of Synergistic Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies assessing the synergistic effects of NHC-TP with various antiviral drugs against a range of viruses.

Table 1: In Vitro Synergistic Activity of β-D-N4-hydroxycytidine (NHC) and Teriflunomide Against Various RNA Viruses
VirusCell LineNHC IC₅₀ (µM)Teriflunomide IC₅₀ (µM)Mean Loewe Synergy ScoreOutcome
Dengue virus (DENV-2)imHC0.7>2210.9Synergistic
Zika virus (ZIKV)imHC0.513.912.3Synergistic
Chikungunya virus (CHIKV)Vero0.48.813.4Synergistic
Influenza A virus (IAV H1N1)Vero0.8>5016.7Synergistic
Respiratory Syncytial Virus (RSV-A)HEp-24.611.2-1.9Additive

Data extracted from Srisuthanaviboon et al., 2025.[1][2] A Loewe synergy score greater than 10 is considered synergistic, while a score between -10 and 10 is considered additive.[1]

Table 2: In Vivo Efficacy of Molnupiravir in Combination with Other Antivirals Against SARS-CoV-2
Animal ModelVirus VariantDrug Combination (Dosage)Efficacy EndpointMonotherapy OutcomeCombination Therapy Outcome
K18-hACE2 Transgenic MiceSARS-CoV-2Molnupiravir (20 mg/kg) + Nirmatrelvir (20 mg/kg)Survival RateMolnupiravir: 43%; Nirmatrelvir: 36%80%[3]
Syrian HamstersSARS-CoV-2 (Beta)Molnupiravir (150 mg/kg, BID) + GS-441524 (50 mg/kg, BID)Lung Viral Load Reduction (log₁₀ TCID₅₀/mg)Molnupiravir: 1.6~4.0[4][5]
Rhesus MacaquesSARS-CoV-2 (Delta)Molnupiravir + NirmatrelvirViral Shedding and ReplicationSignificantly reducedStronger reduction than monotherapy[6][7]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

In Vitro Synergy Assay (Srisuthanaviboon et al., 2025)
  • Cell Culture and Virus Infection:

    • Appropriate cell lines (imHC, Vero, HEp-2) were seeded in 96-well plates.[2]

    • Cells were infected with the respective viruses (DENV-2, ZIKV, CHIKV, IAV, RSV-A) at a specified multiplicity of infection (MOI).[2]

    • After a 2-hour adsorption period, the virus inoculum was removed.[2]

  • Drug Treatment:

    • Cells were treated with a matrix of different concentrations of NHC and teriflunomide, both alone and in combination.[1]

    • The treated cells were incubated for a duration appropriate for the specific virus (e.g., 1 day for CHIKV, 2 days for DENV-2 and ZIKV).[2]

  • Quantification of Antiviral Activity:

    • Viral yield in the supernatant was determined by plaque assay.[1]

    • The percentage of viral inhibition was calculated relative to untreated controls.[1]

  • Synergy Analysis:

    • The dose-response data for each drug and their combinations were used to calculate synergy scores.[1]

    • The Loewe additivity model was used to determine if the drug combination was synergistic, additive, or antagonistic.[1]

In Vivo Efficacy Study in K18-hACE2 Mice (Jeong et al., 2022)
  • Animal Model and Infection:

    • K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2, were used.[3][8]

    • Mice were intranasally infected with a lethal dose of SARS-CoV-2.[8]

  • Drug Administration:

    • Mice were treated with molnupiravir (20 mg/kg), nirmatrelvir (20 mg/kg), or a combination of both.[3]

    • A control group received a vehicle solution.[8]

    • Treatment was administered systemically.[8]

  • Efficacy Evaluation:

    • The primary endpoint was the survival rate of the mice over the course of the study.[3]

    • Secondary endpoints included clinical severity scores, virus-induced tissue damage, and viral replication in the lungs and brain.[3][8]

  • Statistical Analysis:

    • Survival curves were analyzed to determine statistically significant differences between the treatment groups.[3][8]

III. Mechanisms and Workflows

The synergistic effects observed in these studies can be attributed to the distinct and complementary mechanisms of action of the combined drugs.

Signaling Pathway: De Novo Pyrimidine Synthesis Inhibition

The synergy between NHC-TP and DHODH inhibitors like teriflunomide is rooted in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidine nucleotides, which are essential for viral RNA synthesis. This reduction in competing natural nucleotides enhances the incorporation of the fraudulent nucleotide analog, NHC-TP, into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This leads to an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," ultimately inhibiting viral replication.[2]

DeNovoPyrimidineSynthesis CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA Asp Aspartate Asp->CA DHO Dihydroorotate CA->DHO DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Viral_RNA Viral RNA Replication CTP->Viral_RNA Incorporation DHODH->OA Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits NHC_TP NHC-TP NHC_TP->Viral_RNA Incorporation (competes with CTP) Error_Catastrophe Error Catastrophe Viral_RNA->Error_Catastrophe

Caption: Mechanism of synergy between NHC-TP and Teriflunomide.

Experimental Workflow: In Vitro Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic antiviral effects of two compounds in vitro.

Caption: A standard workflow for in vitro antiviral synergy testing.

References

Safety Operating Guide

Proper Disposal of NHC-Triphosphate Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of NHC-triphosphate tetrasodium is critical for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals handling this compound. This compound is the active phosphorylated intracellular metabolite of the antiviral prodrug molnupiravir and is intended for research use only.[1][2][3][4][5][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations. While specific disposal instructions for this compound are not widely available, the disposal guidelines for its parent compound, molnupiravir, offer a conservative and appropriate framework.

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Prevent Environmental Release: Do not dispose of this compound or its waste into the sewer system or household garbage.[8][9] Any unused product or waste material must be disposed of in accordance with local requirements.[10]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled waste container.

    • Ensure the waste container is compatible with the chemical properties of the compound and is securely sealed to prevent leaks or spills.

  • Waste Characterization:

    • Characterize the waste according to your institution's hazardous waste guidelines. Given its nature as a biologically active compound, it should be treated as chemical waste.

  • Consult Local Regulations:

    • Disposal of chemical waste is governed by local, state, and federal regulations. It is mandatory to consult these regulations to ensure full compliance.[11] Your institution's Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Engage a Certified Waste Disposal Vendor:

    • Arrange for the collection and disposal of the waste through a certified hazardous waste disposal company. These vendors are equipped to handle and transport chemical waste safely and in accordance with all legal requirements.

    • Provide the vendor with a complete and accurate description of the waste, including its chemical composition and any associated hazards.

  • Documentation:

    • Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance and institutional record-keeping.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key information regarding its parent compound, molnupiravir, which can inform handling and disposal decisions.

ParameterValueReference
Toxicity to fish (Chronic) EC10 (Pimephales promelas): 5.8 mg/l (32 d)[9][11]
Toxicity to daphnia (Chronic) EC10 (Daphnia magna): > 8.8 mg/l (21 d)[9][11]
Toxicity to microorganisms EC10: 143.1 mg/l (3 h)[9][11]
Biodegradability Readily biodegradable (81% in 28 d)[9][11]
Partition coefficient (log Pow) -0.534[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: NHC-Triphosphate Tetrasodium Waste Generated B Segregate and Contain Waste in Labeled, Sealed Container A->B C Characterize Waste as Chemical Waste B->C D Consult Institutional EHS and Local Regulations C->D E Contact Certified Hazardous Waste Disposal Vendor D->E F Arrange for Waste Pickup and Disposal E->F G Maintain Detailed Disposal Records F->G H End: Compliant Disposal G->H

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling NHC-Triphosphate Tetrasodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of NHC-triphosphate tetrasodium, a key metabolite in antiviral research. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal, fostering a secure research environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to protect against potential chemical and biological hazards.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a splash, minimizing contamination of the inner glove and skin.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes of solutions containing the compound. A face shield offers additional protection for the entire face.
Body Protection A fully fastened laboratory coat, preferably a disposable one.Prevents contamination of personal clothing and skin. Disposable coats are recommended to avoid cross-contamination outside the laboratory.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For procedures that may generate aerosols, a fit-tested N95 respirator or higher is recommended.Minimizes the risk of inhaling aerosolized particles of the compound.
Engineering Controls
ControlSpecificationPurpose
Ventilation All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.To contain and exhaust any airborne particles or aerosols, preventing inhalation exposure.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.To provide immediate decontamination in case of accidental eye or skin contact.

Operational Plan: Storage and Solution Preparation

Proper storage and accurate preparation of solutions are critical for experimental success and safety.

Storage and Stability
ParameterConditionNotes
Storage Temperature Store the lyophilized powder at -20°C or -80°C.Lower temperatures enhance long-term stability.
Light and Moisture Protect from light and store under a dry, inert atmosphere (e.g., nitrogen).[1]The compound may be sensitive to light and moisture, which can lead to degradation.
Stock Solution Stability When stored at -80°C, stock solutions are stable for up to 6 months. At -20°C, they are stable for up to 1 month.[1]It is recommended to prepare fresh solutions for critical experiments. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.
Aqueous Solution pH Aqueous solutions of nucleoside triphosphates are most stable at a pH above 7.5.Hydrolysis of the triphosphate chain is a primary degradation pathway, which is minimized at a slightly basic pH.
Solution Preparation Protocol
  • Acclimatization : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Reconstitution : Under a chemical fume hood, reconstitute the powder in a suitable solvent. The tetrasodium salt form generally has enhanced water solubility.[2] For a stock solution, sterile, nuclease-free water or a buffer (e.g., Tris-HCl, pH 7.5) can be used.

  • Solubilization : To aid dissolution, especially for higher concentrations, the tube can be gently warmed to 37°C and briefly sonicated in an ultrasonic bath.[1]

  • Sterilization : If the solution is to be used in cell-based assays, it should be sterile-filtered through a 0.22 µm filter.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes and store at -80°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, disposable lab coats, plasticware (e.g., pipette tips, tubes), and any solid residue of the compound should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused or waste solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Decontamination Work surfaces and non-disposable equipment should be decontaminated with a suitable laboratory disinfectant, followed by a thorough rinse with water. All cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.

Experimental Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol outlines a typical experiment to evaluate the inhibitory activity of this compound against a viral RdRp.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - RdRp Enzyme - RNA Template/Primer - NTPs (ATP, GTP, UTP, CTP) - NHC-TP (Test Compound) - Reaction Buffer serial_dilution Perform Serial Dilution of NHC-TP prep_reagents->serial_dilution setup_reaction Set up Reaction Mixtures: - Add Buffer, RNA, Enzyme - Add NHC-TP or Vehicle Control serial_dilution->setup_reaction initiate_reaction Initiate Reaction by adding NTP mix setup_reaction->initiate_reaction incubation Incubate at Optimal Temperature (e.g., 37°C) initiate_reaction->incubation stop_reaction Stop Reaction with Quenching Buffer (e.g., EDTA) incubation->stop_reaction product_analysis Analyze RNA Products: - Denaturing Gel Electrophoresis - Quantify Product Formation stop_reaction->product_analysis data_analysis Data Analysis: - Determine IC50 Value product_analysis->data_analysis safety_hierarchy elimination Elimination/Substitution (Not Feasible for this Compound) engineering Engineering Controls (Fume Hood, Eyewash Station) administrative Administrative Controls (SOPs, Training, Labeling) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) label_hierarchy2 Least Effective label_hierarchy Most Effective

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.